Bpin-Cyclohexene-C-COOEt
Description
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Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHVZXOVXLJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for ethyl 4-(Bpin)cyclohex-3-enecarboxylate, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this document outlines a plausible and efficient route based on well-established transition metal-catalyzed β-borylation reactions of α,β-unsaturated esters. The proposed mechanism, experimental protocols, and expected quantitative data are detailed herein, drawing from analogous transformations reported for similar substrates.
Proposed Synthetic Route: Catalytic β-Borylation
The most direct and atom-economical approach to synthesize ethyl 4-(Bpin)cyclohex-3-enecarboxylate is through the catalytic β-borylation of a suitable precursor, ethyl cyclohex-3-enecarboxylate, or more likely, a pre-functionalized starting material that can be converted to the target compound. A highly plausible method is the transition metal-catalyzed conjugate borylation of an α,β-unsaturated ester. Various catalytic systems employing metals such as nickel and copper have been shown to be effective for this transformation.[1][2][3]
The general reaction scheme is as follows:
Scheme 1: Proposed synthesis of ethyl 4-(Bpin)cyclohex-3-enecarboxylate via catalytic β-borylation.
Where B2pin2 is bis(pinacolato)diboron (B136004) and Bpin is the pinacolboranyl group.
This reaction introduces the boryl group at the β-position relative to the ester functionality, yielding the desired product. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Reaction Mechanism
The proposed mechanism for the transition metal-catalyzed β-borylation of an α,β-unsaturated ester involves a catalytic cycle. While specific intermediates may vary depending on the metal catalyst used (e.g., Nickel or Copper), a general mechanistic pathway can be outlined.[1][3]
A plausible catalytic cycle for a nickel-catalyzed β-borylation is depicted below.[1] The cycle is initiated by the coordination of the nickel catalyst to the α,β-unsaturated ester. This is followed by the activation of the bis(pinacolato)diboron reagent and a transmetalation step to form a nickel-boryl species. Subsequent migratory insertion of the alkene into the nickel-boryl bond forms a nickel enolate intermediate. Finally, protonolysis or reaction with an alcohol regenerates the catalyst and releases the β-borylated product.
Quantitative Data Summary
| Catalyst System | Substrate (Analogue) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ni(cod)₂ / PCy₃ | Cyclohexenone | K₂CO₃ | Toluene (B28343)/MeOH | 12 | 85 | [1] |
| CuCl / NaOt-Bu / Ligand | Cyclohexenone | NaOt-Bu | THF | 2 | 95 | [3] |
| Cu(OAc)₂ / Amine | Cyclohexenone | Amine | Water | 24 | 90 | [2] |
Experimental Protocols
The following is a generalized experimental protocol for the nickel-catalyzed β-borylation of a cyclic α,β-unsaturated ester, adapted from established procedures.[1]
Materials:
-
Ethyl cyclohex-3-enecarboxylate (or suitable precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Nickel(0) catalyst (e.g., Ni(cod)₂)
-
Ligand (e.g., Tricyclohexylphosphine, PCy₃)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the nickel catalyst and the phosphine (B1218219) ligand.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
To this solution, add bis(pinacolato)diboron and the base.
-
Add the ethyl cyclohex-3-enecarboxylate substrate to the reaction mixture.
-
Finally, add anhydrous methanol.
-
The reaction mixture is then stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Visualizations
Reaction Mechanism
Caption: Proposed catalytic cycle for the Ni-catalyzed β-borylation.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR spectroscopy and comparison with analogous structures.
Introduction
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate is a bifunctional molecule incorporating a cyclohexene (B86901) scaffold, an ethyl ester, and a boronic acid pinacol (B44631) ester (Bpin) group. These functionalities make it a versatile building block in various chemical transformations, particularly in cross-coupling reactions. Understanding its structural features through NMR spectroscopy is crucial for reaction monitoring, quality control, and the characterization of its derivatives.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the 1H and 13C NMR spectra of ethyl 4-(Bpin)cyclohex-3-enecarboxylate. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift increments. The spectra are assumed to be recorded in deuterochloroform (CDCl3).
Table 1: Predicted 1H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Olefinic CH | 6.5 - 6.7 | m | 1H | - |
| O-CH2 (ethyl) | ~4.1 | q | 2H | ~7.1 |
| CH-COOEt | 2.4 - 2.6 | m | 1H | - |
| Allylic CH2 | 2.2 - 2.4 | m | 2H | - |
| Allylic CH2 | 2.0 - 2.2 | m | 2H | - |
| Homoallylic CH2 | 1.8 - 2.0 | m | 2H | - |
| CH3 (ethyl) | ~1.25 | t | 3H | ~7.1 |
| CH3 (Bpin) | ~1.2 | s | 12H | - |
Table 2: Predicted 13C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 |
| C=C-B | ~140 |
| C=C | ~130 |
| C-B (Bpin) | ~83 |
| O-CH2 | ~60 |
| CH-COOEt | ~40 |
| Allylic CH2 | ~30 |
| Allylic CH2 | ~28 |
| Homoallylic CH2 | ~25 |
| CH3 (Bpin) | ~25 |
| CH3 (ethyl) | ~14 |
Experimental Protocols
Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
A plausible synthetic route involves the palladium-catalyzed cross-coupling of an appropriate cyclohexenyl triflate with bis(pinacolato)diboron (B136004).
Materials:
-
Ethyl 4-((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (B1210297) (KOAc)
-
Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of ethyl 4-((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (1.0 mmol) in anhydrous dioxane (10 mL) are added bis(pinacolato)diboron (1.2 mmol), potassium acetate (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
The reaction mixture is degassed and then heated at 80 °C under a nitrogen atmosphere for 12-16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
13C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: -10 to 220 ppm
-
Visualizations
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of ethyl 4-(Bpin)cyclohex-3-enecarboxylate with key protons and carbons labeled for NMR correlation.
Caption: Molecular structure of ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Synthetic Workflow
The diagram below outlines the key steps in the synthesis of the target compound.
Caption: Synthetic workflow for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Conclusion
This technical guide provides a comprehensive overview of the expected 1H and 13C NMR characteristics of ethyl 4-(Bpin)cyclohex-3-enecarboxylate. The provided data tables, experimental protocols, and visualizations serve as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the identification, characterization, and utilization of this important chemical intermediate. It is important to note that the presented NMR data is predictive and should be confirmed by experimental analysis.
An In-depth Technical Guide to the FT-IR Spectrum of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of ethyl 4-(Bpin)cyclohex-3-enecarboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic vibrational modes. This information is crucial for the structural elucidation and quality control of this and related molecules in research and development settings.
Predicted FT-IR Spectral Data
The structure of ethyl 4-(Bpin)cyclohex-3-enecarboxylate contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include an α,β-unsaturated ester, a cyclohexene (B86901) ring, and a pinacol (B44631) boronate ester. The expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C=O (Ester) | Stretch | 1715-1730[1] | Strong |
| C=C (Alkene) | Stretch | 1640-1680 | Medium to Weak |
| C-O (Ester) | Asymmetric Stretch | 1160-1210[2] | Strong |
| C-O (Ester) | Symmetric Stretch | 1000-1100[1][2] | Strong |
| B-O (Boronate Ester) | Stretch | 1300-1350 | Strong |
| C-H (sp² on C=C) | Stretch | 3000-3100 | Medium |
| C-H (sp³) | Stretch | 2850-3000 | Medium |
| C-H | Bend | 1350-1480 | Medium |
Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.
Interpretation of Key Vibrational Modes
-
Ester Group: The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretch of the α,β-unsaturated ester, appearing in the 1715-1730 cm⁻¹ region.[1] The conjugation with the C=C double bond lowers the frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).[1] Two strong C-O stretching bands are also characteristic of esters, appearing in the 1000-1300 cm⁻¹ range.[1][2]
-
Cyclohexene Ring: The C=C stretching vibration of the cyclohexene ring is expected to produce a medium to weak band around 1640-1680 cm⁻¹. The C-H stretching of the vinylic hydrogens will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ring will be observed below 3000 cm⁻¹.
-
Pinacol Boronate Ester (Bpin) Group: The boronate ester group is characterized by strong B-O stretching vibrations, typically found in the 1300-1350 cm⁻¹ region.[3][4] The C-O stretching bands associated with the pinacol moiety may overlap with the ester C-O bands.
Experimental Protocol for FT-IR Spectroscopy
This section outlines a general methodology for obtaining a high-quality FT-IR spectrum of a solid or liquid sample, such as ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
2. Sample Preparation:
-
For Liquid Samples (Neat):
-
Place one drop of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
For Solid Samples (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR):
-
If an ATR accessory is available, place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
3. Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Parameters: Typical acquisition parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
4. Data Processing:
-
Background Subtraction: The software automatically subtracts the background spectrum from the sample spectrum.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Peak Picking: Identify and label the wavenumbers of the significant absorption bands.
Visualization of FT-IR Analysis Workflow
References
Mass Spectrometry of Cyclohexene Boronic Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexene (B86901) boronic esters. Cyclohexene boronic esters are crucial intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. Their accurate characterization by mass spectrometry is essential for reaction monitoring, purity assessment, and structural elucidation in academic research and pharmaceutical development. This document details the common ionization techniques, chromatographic methods, and characteristic fragmentation patterns, and provides standardized experimental protocols for their analysis.
Core Challenges in the Mass Spectrometry of Boronic Compounds
The analysis of boronic acids and their esters, including cyclohexene derivatives, presents unique challenges. Boronic acids have a propensity for thermally induced dehydration to form cyclic trimers known as boroxines, which can complicate mass spectra and hinder detection.[1] Furthermore, boronic esters, particularly pinacol (B44631) esters, can be susceptible to hydrolysis, reverting to the corresponding boronic acid, especially in the presence of protic solvents or under typical reversed-phase HPLC conditions.[2] This instability necessitates careful selection of analytical techniques and sample handling procedures to ensure accurate and reproducible results.
Ionization Techniques and Chromatographic Separation
The choice of ionization method is critical and is typically dictated by the preceding separation technique, either Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility and thermal instability, direct GC-MS analysis of cyclohexene boronic acids or their esters is generally not feasible.[3][4] Derivatization is a mandatory step to increase volatility and thermal stability.[4][5] Common derivatization strategies involve converting the boronic acid to a more stable ester (e.g., with pinacol if not already an ester) or silylation of the boronic acid hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] Ionization is typically achieved through Electron Ionization (EI), which provides detailed fragmentation patterns useful for structural confirmation.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of less volatile and more polar compounds like boronic esters. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers rapid and efficient separation.[6]
-
Ionization: Electrospray Ionization (ESI) is the most common technique, operating in either positive or negative ion mode. It is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻, minimizing in-source fragmentation.[5][7] Atmospheric Pressure Photoionization (APPI) can also be used, especially for less polar compounds.[8]
-
Chromatography: Reversed-phase chromatography using columns like C18 is standard.[6] However, the aqueous-organic mobile phases can promote ester hydrolysis.[2] Strategies to mitigate this include using aprotic diluents, employing highly basic mobile phases (pH > 12) to stabilize the boronate, or utilizing very short run times to minimize on-column degradation.[2][6]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is another soft ionization technique that is highly sensitive and tolerant of complex mixtures.[5][8] For boronic compounds, certain matrices like 2,5-dihydroxybenzoic acid (DHB) can serve a dual purpose, acting as both the energy-absorbing matrix and as an in-situ derivatizing agent, forming a more stable DHB-ester adduct on the target plate.[1][5] This approach simplifies sample preparation and improves the quality of the resulting spectra.[1]
Data Presentation: Comparative Analysis
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, speed, and the need for structural information.
Table 1: Comparison of Ionization Techniques for Boronic Ester Analysis
| Ionization Technique | Coupled To | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electron Ionization (EI) | GC | Mandatory (e.g., silylation) | Provides detailed, reproducible fragmentation patterns for structural elucidation.[5] | Excellent chromatographic separation; creates standard, library-searchable spectra.[9][10] | Requires derivatization; not suitable for non-volatile or thermally labile compounds.[2] |
| Electrospray Ionization (ESI) | LC/UPLC | Optional | Primarily forms protonated molecules [M+H]⁺ or adducts [M+Na]⁺.[7] | Soft ionization preserves the molecular ion; high throughput; suitable for polar compounds.[6][11] | Susceptible to ion suppression; can be complicated by adduct formation and in-source reactions.[5][6] |
| MALDI | (Direct analysis) | Optional/In-situ | Forms adducts with the matrix (e.g., DHB); produces singly charged molecular ions.[1][5] | High sensitivity; tolerance to salts and complex matrices; simplifies spectra.[1][8] | Requires a suitable matrix; quantification can be challenging. |
Fragmentation Patterns
Understanding the fragmentation behavior of cyclohexene boronic esters is key to their structural verification. The resulting mass spectrum is a composite of fragmentation from the cyclohexene ring and the boronic ester moiety.
Fragmentation of the Cyclohexene Ring
Under EI conditions, the cyclohexene molecular ion ([C₆H₁₀]⁺˙, m/z 82) undergoes characteristic fragmentation. A prominent fragmentation pathway is the retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) to produce a butadiene radical cation at m/z 54.[12] Another significant fragmentation is the loss of a methyl radical (CH₃˙, 15 Da) through ring scission, resulting in a stable ion at m/z 67, which is often the base peak.[12] Subsequent loss of hydrogen atoms from these primary fragments is also common.[12]
Caption: Key EI fragmentation pathways for the cyclohexene moiety.
Fragmentation of Boronic Esters
The fragmentation of the boronic ester portion is highly dependent on the type of ester. For pinacol esters, fragmentation often involves the pinacol moiety itself. In softer ionization methods like ESI, fragmentation is typically induced via tandem MS (MS/MS). The specific fragmentation pathways for the cyclohexene boronic ester group itself are not extensively documented in the provided search results, but general principles of ester fragmentation would apply, including cleavage adjacent to the carbonyl group (if present) or rearrangements.[13][14]
Experimental Protocols and Workflows
General Experimental Workflow
The successful analysis of cyclohexene boronic esters requires a systematic workflow, from sample preparation through data interpretation. The choice between a GC-MS or LC-MS pathway is a critical first step, determined by the analyte's properties and the analytical goal.
Caption: General experimental workflow for the MS analysis of boronic esters.
Protocol 1: GC-MS Analysis via Silylation
This protocol is adapted for the analysis of a cyclohexene boronic acid or an easily hydrolyzed ester.[5]
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60–70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation & Parameters:
-
Injector: 250°C, Split mode (e.g., 100:1).[9]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[9]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[9]
-
MS Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40–550.
-
Table 2: Representative GC-MS Method Parameters
| Parameter | Setting | Reference |
| GC System | Agilent 7890B or equivalent | [9] |
| MS Detector | Agilent 5977A or equivalent | [9] |
| Injection Volume | 1 µL | - |
| Inlet Temperature | 250°C | [9] |
| Split Ratio | 100:1 | [9] |
| Carrier Gas | Helium | [9] |
| Oven Program | 80°C (2 min), then 15°C/min to 280°C (5 min) | [9] |
| Ionization Mode | EI, 70 eV | [5] |
Protocol 2: UPLC-ESI-MS Analysis
This protocol is designed for the high-throughput analysis of cyclohexene boronic esters.[6][11]
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at 1 mg/mL.
-
Perform serial dilutions to create working solutions and calibration standards. The final sample for injection should be diluted in the initial mobile phase conditions to a concentration of approximately 1-10 µg/mL.
-
-
Instrumentation & Parameters:
-
UPLC Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical fast gradient might be 5% B to 95% B over 1 minute.
-
Flow Rate: 0.4–0.6 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive and/or Negative.
-
Capillary Voltage: 3.0–4.0 kV.
-
Source Temperature: 120–150°C.
-
Mass Range: m/z 50–800.
-
Table 3: Representative UPLC-MS Method Performance Data for Boronic Acids
| Analyte Class | LOD (µg) | LOQ (µg) | Linearity (R²) | Recovery (%) | Reference |
| Various Boronic Acids | 0.1 | 1.0 | > 0.98 | 97.1 - 105.7 | [6][11] |
Logical Pathways for Method Selection
The decision to use GC-MS or LC-MS is fundamental and dictates the entire analytical approach. Derivatization is the key differentiating step, required to overcome the volatility and stability issues inherent to GC analysis of these compounds.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mass Spectral Libraries (NIST 23 and Wiley Libraries) [sisweb.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Unveiling the Chemical Landscape of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of ethyl 4-(Bpin)cyclohex-3-enecarboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document consolidates essential data, experimental protocols, and conceptual frameworks related to this versatile compound.
Core Chemical Properties
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate, systematically named ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate, is a bifunctional molecule featuring a cyclohexene (B86901) scaffold, an ethyl ester, and a boronic acid pinacol (B44631) ester (Bpin) group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Table 1: Physicochemical Properties of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
| Property | Value | Reference |
| CAS Number | 1049004-32-1 | [1][2] |
| Molecular Formula | C15H25BO4 | [1][2] |
| Molecular Weight | 280.17 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Boiling Point | 312.6 ± 52.0 °C (Predicted) | [3] |
| Density | 1.03 g/mL (Predicted) | [3] |
| Refractive Index | 1.473 (Predicted) | [3] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Reactivity
The Bpin group of ethyl 4-(Bpin)cyclohex-3-enecarboxylate is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
Experimental Protocol: Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
A common synthetic route to ethyl 4-(Bpin)cyclohex-3-enecarboxylate involves the palladium-catalyzed borylation of a suitable cyclohexenyl triflate precursor.
Materials:
-
Ethyl 4-((trifluoromethyl)sulfonyloxy)cyclohex-3-enecarboxylate
-
Bis(pinacolato)diboron (B136004) (B2pin2)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a reaction vessel under an inert atmosphere, add ethyl 4-((trifluoromethyl)sulfonyloxy)cyclohex-3-enecarboxylate (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (4.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Add anhydrous dioxane to the mixture.
-
Heat the reaction mixture to 110°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Application in Targeted Protein Degradation: PROTACs
A significant application of ethyl 4-(Bpin)cyclohex-3-enecarboxylate and its close structural analogs is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
The cyclohexene moiety derived from ethyl 4-(Bpin)cyclohex-3-enecarboxylate often serves as a rigid and synthetically tractable linker component in the PROTAC structure. This linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).
Conceptual Workflow: Role in PROTAC Assembly
The boronic acid pinacol ester functionality allows for the strategic introduction of the cyclohexene linker into the PROTAC molecule via a Suzuki coupling reaction. This enables the modular assembly of the final degrader molecule. For instance, a derivative of ethyl 4-(Bpin)cyclohex-3-enecarboxylate can be coupled with an aryl halide-functionalized E3 ligase ligand to form a key intermediate, which is then further elaborated to incorporate the target protein-binding moiety.
Caption: Synthetic workflow for PROTAC assembly utilizing a cyclohexene linker.
Signaling Pathway: Mechanism of Action of a PROTAC
Once assembled, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of targeted protein degradation mediated by a PROTAC.
Conclusion
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate is a valuable and versatile chemical entity with significant applications in modern medicinal chemistry. Its utility as a building block for the synthesis of complex molecules, particularly as a linker component in PROTACs, underscores its importance in the development of novel therapeutics for a range of diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.
References
Stability of Cyclohexenyl Boronic Esters Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of cyclohexenyl boronic esters under acidic conditions. Due to a scarcity of direct quantitative data for cyclohexenyl boronic esters in publicly available literature, this guide synthesizes information on the stability of analogous boronic esters, including alkenyl and aryl boronic esters, to infer the stability and reactivity of the cyclohexenyl variants. The principles, experimental protocols, and degradation pathways detailed herein are broadly applicable to the study of this class of compounds.
Introduction to Boronic Ester Stability
Boronic esters are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are of growing interest in medicinal chemistry and materials science. Their utility, however, is often dictated by their stability under various reaction and purification conditions. A common challenge is their susceptibility to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding boronic acid and diol. The stability of a boronic ester is influenced by a combination of steric and electronic factors, the nature of the diol protecting group, and the reaction medium.
Cyclohexenyl boronic esters, as a subclass of alkenyl boronic esters, are valuable intermediates for the synthesis of complex molecules. Understanding their stability in acidic environments is crucial for optimizing reaction conditions, developing purification strategies, and for applications where they might be exposed to acidic biological environments.
Factors Influencing the Stability of Cyclohexenyl Boronic Esters
The stability of cyclohexenyl boronic esters under acidic conditions is primarily governed by the following factors:
-
Steric Hindrance: Increased steric bulk around the boron atom generally enhances hydrolytic stability. This is because the initial step in acid-catalyzed hydrolysis involves the coordination of a water molecule to the Lewis acidic boron center. Bulky substituents on the cyclohexenyl ring or on the diol moiety can sterically shield the boron atom, hindering the approach of water. For instance, boronic esters derived from sterically hindered diols like pinacol (B44631) are more stable than those from less hindered diols like ethylene (B1197577) glycol.
-
Electronic Effects: The electronic nature of the cyclohexenyl group can influence the Lewis acidity of the boron atom. Electron-donating groups on the ring can increase electron density at the boron center, making it less electrophilic and therefore less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups would be expected to increase the Lewis acidity and decrease stability.
-
The Diol Protecting Group: The choice of diol used to form the ester has a significant impact on stability. Cyclic diols, particularly those that form five- or six-membered rings with the boron atom, generally form more stable esters than acyclic diols. Pinacol (2,3-dimethyl-2,3-butanediol) is a commonly used diol that confers good stability due to the steric hindrance of its methyl groups.
-
pH of the Medium: The rate of hydrolysis of boronic esters is highly pH-dependent. Under acidic conditions, the reaction is catalyzed by protons. The exact pH profile of stability can be complex and depends on the specific boronic ester.
-
Solvent and Temperature: The solvent system and temperature also play a role in the stability of boronic esters. The presence of water in organic solvents will favor hydrolysis. Increased temperature generally accelerates the rate of hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of a cyclohexenyl boronic ester is believed to proceed through a multi-step mechanism. The initial and rate-determining step is the protonation of one of the ester oxygen atoms, which makes the boron atom more electrophilic. This is followed by the nucleophilic attack of a water molecule on the boron center, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the diol regenerates the boronic acid.
Quantitative Stability Data
| Compound | pH | Condition | Half-life (t1/2) | Reference |
| Phenylboronic pinacol ester | 7.4 | 50 mM Sodium Phosphate Buffer | ~ 10 min | [1] |
| 4-Methoxyphenylboronic pinacol ester | 7.4 | 50 mM Sodium Phosphate Buffer | ~ 20 min | [1] |
| 4-Chlorophenylboronic pinacol ester | 7.4 | 50 mM Sodium Phosphate Buffer | ~ 5 min | [1] |
Note: The data presented is for phenylboronic pinacol esters and is intended to illustrate the influence of pH and electronic effects on stability. The stability of cyclohexenyl boronic esters may differ significantly.
Experimental Protocols for Stability Assessment
The stability of cyclohexenyl boronic esters under acidic conditions can be monitored using various analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for HPLC-based Stability Study
This protocol outlines a general method for determining the hydrolytic stability of a cyclohexenyl boronic ester using reverse-phase HPLC.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the cyclohexenyl boronic ester in a water-miscible, aprotic organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.
-
Prepare aqueous buffer solutions at the desired acidic pH values (e.g., pH 2, 4, 6) using appropriate buffer systems (e.g., phosphate, citrate).
-
-
Hydrolysis Experiment:
-
Initiate the hydrolysis reaction by diluting a known amount of the boronic ester stock solution into the acidic buffer at a constant temperature.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis, if necessary, by diluting with the initial mobile phase or a suitable aprotic solvent.
-
-
HPLC Analysis:
-
Analyze the samples immediately by reverse-phase HPLC.
-
Caution: On-column hydrolysis can be a significant issue.[2][3] To minimize this, use a column with low silanol (B1196071) activity and a mobile phase with a low aqueous content and no acidic additives if possible.[3] A rapid gradient elution may also help to reduce the residence time on the column.
-
Monitor the chromatograms for the disappearance of the cyclohexenyl boronic ester peak and the appearance of the corresponding cyclohexenyl boronic acid peak.
-
-
Data Analysis:
-
Determine the peak areas of the boronic ester and boronic acid at each time point.
-
Plot the concentration (or peak area) of the remaining boronic ester against time.
-
From this plot, the rate of hydrolysis and the half-life of the boronic ester under the specific acidic conditions can be calculated.
-
General Protocol for NMR-based Stability Study
NMR spectroscopy provides a non-invasive method to monitor the hydrolysis of boronic esters in real-time.
References
Vinyl Boronic Esters: A Technical Guide to Synthesis, Application, and Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl boronic esters have emerged as indispensable synthetic intermediates in modern organic chemistry. Their unique combination of stability and reactivity makes them powerful building blocks for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the core aspects of vinyl boronic esters, including their synthesis, stability, and key applications, with a particular focus on their pivotal role in cross-coupling reactions and pharmaceutical development. Detailed experimental protocols for principal synthetic routes are provided, alongside quantitative data and visual diagrams to facilitate understanding and practical application.
Introduction to Vinyl Boronic Esters
Vinyl boronic esters are a class of organoboron compounds characterized by a boronic ester group attached to a carbon-carbon double bond. The most commonly used esters are derived from diols like pinacol (B44631) (to form vinyl pinacol boronate esters, or Bpin) and catechol. The diol serves to protect the inherently unstable boronic acid, enhancing its stability, ease of handling, and compatibility with a wide range of reaction conditions, while still permitting the versatile reactivity of the carbon-boron bond.
Their significance lies in their ability to act as stable, efficient vinyl anion synthons in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, they are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the stereospecific synthesis of substituted alkenes, styrenes, and dienes—structural motifs prevalent in natural products, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2]
Synthesis of Vinyl Boronic Esters
The synthesis of vinyl boronic esters can be achieved through several reliable and stereoselective methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hydroboration of Alkynes
The catalytic hydroboration of terminal and internal alkynes is one of the most direct and atom-economical methods for synthesizing vinyl boronic esters.[3] The reaction typically involves the syn-addition of a hydroborane (e.g., pinacolborane, HBpin) across the triple bond, leading predominantly to the (E)-vinyl boronic ester from terminal alkynes.[2] A variety of transition metal catalysts are employed to control regioselectivity and efficiency.[4][5]
dot
Table 1: Comparison of Catalytic Systems for Alkyne Hydroboration
| Catalyst System | Alkyne Substrate | Product Selectivity (E/Z or β/α) | Yield (%) | Reference |
| PtCl₂ / XPhos / Et₃SiH | Phenylacetylene | >99:1 (E) | 95 | [4] |
| PtCl₂ / XPhos / Et₃SiH | 1-Octyne | >99:1 (E) | 91 | [4] |
| NHC-Cu Complex | Phenylacetylene | >98% α-selectivity | 91 | [6] |
| NHC-Cu Complex | 1-Hexyne | 89% β-selectivity | 72 | [6] |
| H₃B·THF | 1-Octyne | >98% Linear | 91 | [2] |
| Mn(I) PCP Pincer | Phenylacetylene | 97:3 (Z/E) | 95 | [5] |
| Mn(I) PCP Pincer | 1-Octyne | >99% (E) | 95 | [5] |
Miyaura Borylation
dot
Table 2: Representative Conditions for Miyaura Borylation of Vinyl Halides/Triflates
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (E)-β-Bromostyrene | PdCl₂(dppf) | KOAc | DMSO | 80 | 89 | [11] |
| 1-Bromo-1-octene | PdCl₂(PPh₃)₂-2Ph₃P | KOPh | Toluene (B28343) | 50 | 98 | [9] |
| 2-Bromopropene | PdCl₂(dppf) | KOAc | Dioxane | 80 | 85 | [12] |
| Vinyl triflate | PdCl₂(dppf) | KOAc | DMSO | 80 | 79 | [12] |
Boron-Wittig Reaction
The Boron-Wittig reaction provides a transition-metal-free pathway to vinyl boronic esters from readily available aldehydes and geminal bis(boronates).[13][14] This highly stereoselective reaction involves the deprotonation of a 1,1-bis(pinacolboronate) with a strong base (e.g., LiTMP) followed by reaction with an aldehyde.[13] It is an excellent method for preparing di- and trisubstituted vinyl boronic esters that may be difficult to access via alkyne hydroboration due to regioselectivity issues.[15][16]
Table 3: Synthesis of Vinyl Boronates via Boron-Wittig Reaction
| Aldehyde | gem-Bis(boronate) | Product Stereoselectivity (Z:E) | Yield (%) | Reference |
| n-Hexanal | Unsubstituted | >98:2 (trans) | 84 | [13] |
| Benzaldehyde | Unsubstituted | >98:2 (trans) | 91 | [13] |
| n-Hexanal | Ethyl-substituted | 91:9 | 95 | [13] |
| Benzaldehyde | Ethyl-substituted | 94:6 | 93 | [13] |
Stability, Handling, and Purification
While boronic esters are significantly more stable than their corresponding boronic acids, they are susceptible to hydrolysis, especially under acidic or basic conditions or during purification on silica (B1680970) gel.[8][17] Pinacol esters are widely used due to the stabilizing effect of the gem-dimethyl groups, which sterically hinder the approach of water to the boron center.[8] However, for applications requiring even greater stability, other diols have been investigated.[8][17]
Purification: Purification of boronic esters by standard silica gel chromatography can be challenging due to their Lewis acidic nature, which can lead to strong adsorption or on-column decomposition (hydrolysis).[18] Several strategies can mitigate these issues:
-
Neutral Alumina (B75360) Chromatography: Using neutral alumina instead of silica gel can prevent acid-catalyzed hydrolysis.[19]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress over-adsorption and improve recovery.[3]
-
Aprotic/Non-polar Solvents: Using minimally polar eluents (e.g., hexane/ether mixtures) and ensuring anhydrous conditions can reduce degradation.
-
Derivatization: For particularly sensitive compounds, conversion to more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can facilitate purification, after which the boronic ester can be regenerated.[20]
Key Reactions and Applications
The synthetic utility of vinyl boronic esters is vast, but their most prominent role is in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (like a vinyl boronic ester) and an organohalide or triflate.[21] This reaction forms a new carbon-carbon bond with complete retention of the vinyl group's stereochemistry. It is a powerful tool for assembling complex molecules, including biaryls, styrenes, and conjugated dienes.[1]
dot
Table 4: Suzuki-Miyaura Coupling of Vinyl Boronic Esters with Organohalides
| Vinyl Boronic Ester | Coupling Partner | Catalyst / Ligand | Base | Yield (%) | Reference |
| (E)-Styryl-Bpin | 2-Chloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 85 | [12] |
| Isopropenyl-Bpin | 4-Iodoanisole | Pd(OAc)₂ / SPhos | CsF | 95 | [5] |
| Cyclohexenyl-Bpin | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 92 | [12] |
| Tetrahydropyridinyl-Bpin | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | 95 | [12] |
Other Synthetic Applications
Beyond Suzuki-Miyaura coupling, vinyl boronic esters participate in a range of other valuable transformations:
-
Chan-Lam Coupling: Copper-mediated C-N and C-O bond formation.[21]
-
Conjugate Addition: Rhodium-catalyzed 1,4-addition to enones.
-
Oxidation: Conversion to corresponding aldehydes or ketones.
-
Total Synthesis: They have been used as key intermediates in the synthesis of complex natural products.[22]
Role in Drug Discovery and Development
The stability, functional group tolerance, and versatile reactivity of boronic esters make them highly valuable in pharmaceutical research and manufacturing.[1][23] The Suzuki-Miyaura coupling, often employing boronic acid or ester building blocks, is one of the most frequently used reactions in medicinal chemistry for lead optimization and process development.
Case Study: Crizotinib Crizotinib (Xalkori®), an FDA-approved kinase inhibitor for the treatment of non-small cell lung cancer, is synthesized on an industrial scale using a key Suzuki-Miyaura coupling step. The process involves coupling a complex aryl bromide intermediate with a pyrazole (B372694) pinacol boronate ester.[7][14][15] This highlights the reliability and scalability of using boronic esters in the production of life-saving medicines.
Case Study: Bortezomib (B1684674) Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma, is a dipeptide boronic acid.[13] While the final API is a boronic acid, its synthesis relies on chiral boronic ester intermediates, which are constructed using methodologies like the Matteson homologation.[13] These ester intermediates are crucial for controlling stereochemistry and enabling the assembly of the complex molecule.[16][19]
dot
Key Experimental Protocols
Protocol for Pt-Catalyzed Hydroboration of a Terminal Alkyne
This protocol is adapted from the procedure described for the synthesis of (E)-vinyl boronates.[4]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene, 1.0 mmol)
-
Pinacolborane (HBpin, 1.1 mmol, 1.1 equiv)
-
PtCl₂ (0.02 mmol, 2 mol%)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Triethylsilane (Et₃SiH, 0.1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add PtCl₂ (5.3 mg) and XPhos (10.5 mg).
-
Add anhydrous THF (2 mL) and stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkyne (e.g., 102 mg phenylacetylene), pinacolborane (141 mg), and triethylsilane (11.6 mg).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (pre-treated with a 1% Et₃N solution in the eluent to prevent hydrolysis) using a hexane/ethyl acetate (B1210297) gradient to afford the pure (E)-vinyl boronic ester.
Protocol for Miyaura Borylation of a Vinyl Bromide
This protocol is adapted from the general procedure for the borylation of alkenyl halides.[9]
Materials:
-
Vinyl bromide (e.g., (E)-β-Bromostyrene, 1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.06 mmol, 6 mol%)
-
Potassium phenoxide (KOPh, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene, 5 mL
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with bis(pinacolato)diboron (279 mg), potassium phenoxide (198 mg), PdCl₂(PPh₃)₂ (21 mg), and triphenylphosphine (16 mg).
-
Add anhydrous toluene (5 mL) followed by the vinyl bromide (e.g., 183 mg (E)-β-bromostyrene).
-
Seal the flask and heat the mixture in an oil bath at 50 °C.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl boronic ester.
Protocol for Boron-Wittig Synthesis of a Vinyl Boronate
This protocol is adapted from the procedure by Coombs, et al.[13]
Materials:
-
1,1-Bis(pinacolato)borylmethane (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
2,2,6,6-Tetramethylpiperidine (B32323) (1.25 mmol, 1.25 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.2 mmol, 1.2 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add anhydrous THF (5 mL) and 2,2,6,6-tetramethylpiperidine (0.21 mL). Cool the solution to 0 °C.
-
Slowly add n-butyllithium (0.75 mL) and stir for 20 minutes at 0 °C to generate lithium tetramethylpiperidide (LiTMP).
-
In a separate flask, dissolve 1,1-bis(pinacolato)borylmethane (305 mg) in anhydrous THF (5 mL) and cool to 0 °C.
-
Transfer the freshly prepared LiTMP solution via cannula to the bis(boronate) solution at 0 °C and stir for 5 minutes.
-
Cool the resulting solution to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde (e.g., 106 mg benzaldehyde) to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-vinyl boronic ester.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 19. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. researchgate.net [researchgate.net]
In-Depth Technical Guide: Properties and Applications of CAS Number 1049004-32-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound identified by CAS number 1049004-32-1, chemically known as Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a pivotal building block in the field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a crucial role in the development of novel therapeutics aimed at selectively eliminating disease-causing proteins. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its application in the design and construction of PROTACs, which function by hijacking the ubiquitin-proteasome system.
Physicochemical Properties
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a white solid or a colorless to light yellow liquid, soluble in organic solvents.[1] It is recognized for its stability under standard experimental conditions.[1] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1049004-32-1 | N/A |
| Chemical Name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | [2][3] |
| Synonyms | 1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol (B44631) ester, Bpin-Cyclohexene-COOEt | [2][4][5] |
| Molecular Formula | C15H25BO4 | [1][2] |
| Molecular Weight | 280.17 g/mol | [1][2] |
| Appearance | White solid or colorless to light yellow liquid | [1][4] |
| Purity | ≥95% to ≥97% | [2][6] |
| Storage Conditions | -20°C for long-term storage | [2][4] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate can be achieved through a palladium-catalyzed cross-coupling reaction. A common method involves the reaction of a cyclohexenyl triflate with bis(pinacolato)diboron (B136004).
Experimental Protocol: Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate
-
Bis(pinacolato)diboron
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
1,4-Dioxane (B91453) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the vessel.
-
Heat the reaction mixture at 110°C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate (10 mL) and saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the final product.
Applications in Targeted Protein Degradation: PROTACs
The primary and most significant application of CAS number 1049004-32-1 is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. PROTACs hijack this system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker, for which 1049004-32-1 serves as a building block, is critical for the proper orientation and distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.
Caption: General mechanism of PROTAC-mediated protein degradation.
Role of the Cyclohexene (B86901) Linker in PROTAC Design
The cyclohexene moiety provided by 1049004-32-1 offers a semi-rigid scaffold for the linker. The rigidity and conformation of the linker are critical factors in PROTAC design, as they influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The use of cyclic structures like cyclohexene can help to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using 1049004-32-1 typically involves a multi-step process. The boronic acid pinacol ester functionality allows for versatile coupling reactions, such as the Suzuki-Miyaura coupling, to connect the linker to either the target protein ligand or the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis and evaluation.
Safety Information
While generally considered stable, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate should be handled with standard laboratory safety precautions. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
CAS number 1049004-32-1, or Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a valuable chemical entity for researchers and drug development professionals. Its primary utility as a PROTAC linker provides a versatile platform for the synthesis of molecules capable of inducing targeted protein degradation. The semi-rigid nature of the cyclohexene scaffold offers advantages in optimizing the conformational properties of PROTACs, which is a key determinant of their biological activity. Further research into the application of this linker in the development of novel PROTACs holds significant promise for advancing the field of targeted therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This protocol focuses on the application of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate as a key building block. This vinyl boronate ester is a valuable synthon for introducing a cyclohexene (B86901) moiety with an ester functional group into various molecular scaffolds, leading to the creation of novel compounds with potential biological activity.
The general reaction involves the palladium-catalyzed coupling of the vinyl boronate ester with a variety of organic halides or triflates (Ar-X) in the presence of a base. The reaction is known for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of many of the required reagents.[3]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.[4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]
Below is a diagram illustrating the catalytic cycle:
References
Application Notes and Protocols for the Catalytic Cycle of Suzuki-Miyaura Coupling with Vinyl Boronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing vinyl boronates. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly for the preparation of substituted alkenes, which are key structural motifs in numerous pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2] When employing vinyl boronates, this reaction offers a versatile and stereospecific method for the synthesis of vinylarenes, dienes, and other vinyl-substituted compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronate reagents.[3][4] However, challenges such as protodeboronation of the vinyl boronate can occur, necessitating careful optimization of reaction conditions.[1]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center alternating between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the vinyl boronate (R²-BY₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronate.[2][5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Vinyl Boronate Esters via Miyaura Borylation
This protocol describes the synthesis of a vinyl boronate pinacol (B44631) ester from a vinyl halide.
Materials:
-
Vinyl halide (e.g., vinyl bromide)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., potassium acetate (B1210297), KOAc)
-
Solvent (e.g., anhydrous 1,4-dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the vinyl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (B91453) via syringe.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv) to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vinyl boronate ester.
Protocol 2: Suzuki-Miyaura Coupling of a Vinyl Boronate with an Aryl Halide
This protocol details the cross-coupling of a synthesized or commercially available vinyl boronate with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Vinyl boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., THF/H₂O 9:1 or 1,4-dioxane/H₂O 4:1)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), vinyl boronate ester (1.2 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent system (e.g., THF/H₂O 9:1).
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling with vinyl boronates. The following tables summarize representative reaction conditions and corresponding yields for the coupling of various vinyl boronates with aryl halides.
Table 1: Coupling of Potassium Vinyltrifluoroborate with Various Aryl Halides [6]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 12 | 72 |
| 2 | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 12 | 85 |
| 3 | 4-Chlorobenzonitrile | PdCl₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | 12 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 91 |
Table 2: Coupling of Vinylboronic Acid Pinacol Ester with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 6 | 95 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Bromoquinoline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH | 80 | 12 | 88 |
| 4 | Methyl 4-chlorobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 85 |
Logical Workflow for Reaction Setup
The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction in a research laboratory.
Conclusion
The Suzuki-Miyaura coupling of vinyl boronates is a robust and highly valuable transformation in organic synthesis. By carefully selecting the reaction parameters, including the palladium catalyst, ligand, base, and solvent, high yields of the desired vinylated products can be achieved. The protocols and data presented herein serve as a guide for researchers to successfully implement this reaction in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug development and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(Bpin)cyclohex-3-enecarboxylate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, hereafter referred to as ethyl 4-(Bpin)cyclohex-3-enecarboxylate, is a versatile synthetic intermediate. Its structure incorporates both a vinyl boronate ester and an α,β-unsaturated ester moiety, making it a potentially valuable substrate for various organic transformations. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack, positioning this compound as a Michael acceptor.[1] This allows for the 1,4-conjugate addition of a wide range of nucleophiles, leading to the formation of highly functionalized cyclohexane (B81311) derivatives.[2] The presence of the boronate ester group provides a handle for subsequent cross-coupling reactions, further enhancing its synthetic utility.
These application notes provide an overview of the potential reactivity of ethyl 4-(Bpin)cyclohex-3-enecarboxylate as a Michael acceptor and offer generalized protocols based on analogous systems.
Reactivity as a Michael Acceptor
The core reactivity of ethyl 4-(Bpin)cyclohex-3-enecarboxylate in the context of this note is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] The general mechanism involves the attack of a Michael donor (nucleophile) at the β-carbon of the cyclohexene (B86901) ring, followed by protonation of the resulting enolate to yield the 1,4-adduct.
A variety of nucleophiles, or Michael donors, can potentially be employed in reactions with ethyl 4-(Bpin)cyclohex-3-enecarboxylate. The choice of nucleophile and reaction conditions will significantly influence the outcome and efficiency of the reaction.
Potential Michael Donors and Expected Products
The following table summarizes potential classes of Michael donors that could be utilized in reactions with ethyl 4-(Bpin)cyclohex-3-enecarboxylate, along with the generally expected product types.
| Michael Donor Class | Example Donor | Expected Product Structure | Notes |
| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate (Me₂CuLi) | 4-Bpin-3-methyl-cyclohexanecarboxylate | Organocuprates are soft nucleophiles known to favor 1,4-addition.[2] |
| Enolates | Diethyl malonate | Diethyl 2-(4-(Bpin)-1-(ethoxycarbonyl)cyclohexyl)malonate | Requires a base to generate the enolate. |
| Amines | Diethylamine (Et₂NH) | Ethyl 4-(Bpin)-3-(diethylamino)cyclohexanecarboxylate | Aza-Michael addition. |
| Thiols | Thiophenol (PhSH) | Ethyl 4-(Bpin)-3-(phenylthio)cyclohexanecarboxylate | Thia-Michael addition, often base-catalyzed. |
| Grignard Reagents (with Cu-catalyst) | Methylmagnesium bromide (MeMgBr) with Cu(I) salt | 4-Bpin-3-methyl-cyclohexanecarboxylate | Copper catalysis is often necessary to promote 1,4-addition over 1,2-addition.[3] |
Experimental Protocols
While specific, optimized protocols for ethyl 4-(Bpin)cyclohex-3-enecarboxylate as a Michael acceptor are not widely available in the literature, the following generalized procedures are based on well-established methods for analogous conjugate additions to α,β-unsaturated esters and vinyl boronate esters.[3] Researchers should consider these as starting points and optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol is adapted from methodologies for the copper-catalyzed conjugate addition of Grignard reagents to 3-boronyl unsaturated esters.[3]
Materials:
-
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
-
Grignard reagent (e.g., Methylmagnesium bromide, 1.0 M in THF)
-
Copper(I) iodide (CuI) or other suitable Cu(I) salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5-10 mol%).
-
Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the stirred suspension.
-
Stir the mixture for 15-30 minutes at -78 °C to allow for the formation of the organocuprate species.
-
In a separate flask, dissolve ethyl 4-(Bpin)cyclohex-3-enecarboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the Michael acceptor to the pre-formed organocuprate solution at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Base-Mediated Michael Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a soft carbon nucleophile.
Materials:
-
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU)
-
Anhydrous ethanol (B145695) (if using NaOEt) or an appropriate aprotic solvent (if using DBU)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide (catalytic to stoichiometric amount).
-
Slowly add diethyl malonate (1.1-1.5 equivalents) to the stirred solution.
-
Stir for 15-30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of ethyl 4-(Bpin)cyclohex-3-enecarboxylate (1.0 equivalent) in anhydrous ethanol.
-
The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and neutralize with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: Typical experimental workflow for a Michael addition.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard reagents are highly reactive and flammable; handle with extreme care under anhydrous conditions.
-
Bases such as sodium ethoxide are corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Ethyl 4-(Bpin)cyclohex-3-enecarboxylate holds significant potential as a Michael acceptor for the synthesis of complex, functionalized cyclohexane derivatives. While specific literature on its Michael additions is sparse, the general principles of conjugate addition chemistry provide a strong foundation for developing successful reaction protocols. The protocols outlined in these notes serve as a guide for researchers to explore the synthetic utility of this versatile building block. Optimization of reaction conditions for each specific Michael donor-acceptor pair is highly recommended to achieve the desired outcomes.
References
Application Notes and Protocols: Diels-Alder Reaction of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the Diels-Alder reaction of ethyl 4-(Bpin)cyclohex-3-enecarboxylate, a functionalized dienophile. Due to the absence of specific literature for this compound, this note includes a proposed synthetic route for its preparation from commercially available starting materials. The subsequent Diels-Alder protocol is based on well-established procedures for analogous vinylboronate and cyclohexene (B86901) systems. These reactions are pivotal in synthetic organic chemistry for the construction of complex polycyclic scaffolds, which are common motifs in natural products and pharmaceutical agents.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction's predictability, stereospecificity, and high yields have made it a cornerstone of modern organic synthesis. The presence of electron-withdrawing groups on the dienophile, such as the ester and boronate moieties in ethyl 4-(Bpin)cyclohex-3-enecarboxylate, activates the double bond for cycloaddition. The resulting bicyclic products, containing a versatile boronate group, are valuable intermediates that can undergo a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions.
Proposed Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
A plausible synthetic route to the title dienophile commences with the commercially available ethyl 4-oxocyclohexanecarboxylate (B1232831). The strategy involves the conversion of the ketone to an enol triflate, followed by a palladium-catalyzed borylation reaction.
Experimental Protocol: Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
Step 1: Synthesis of Ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-enecarboxylate
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enol triflate.
Step 2: Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
-
In a dry Schlenk flask, combine the enol triflate from Step 1 (1.0 eq), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 eq), and potassium acetate (B1210297) (3.0 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Caption: Proposed synthetic workflow for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Diels-Alder Reaction Protocol
The following is a generalized protocol for the Diels-Alder reaction of ethyl 4-(Bpin)cyclohex-3-enecarboxylate with cyclopentadiene (B3395910) as a representative diene. Cyclopentadiene is highly reactive and must be freshly prepared by cracking its dimer, dicyclopentadiene, before use.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add ethyl 4-(Bpin)cyclohex-3-enecarboxylate (1.0 eq).
-
Solvent Addition: Dissolve the dienophile in a suitable anhydrous solvent (e.g., toluene (B28343) or xylene).
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the endo and exo diastereomers.
-
Characterization: Characterize the structure and determine the diastereomeric ratio of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for the Diels-Alder reaction.
Data Presentation
The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the endo product often being the kinetically favored product due to secondary orbital interactions. The following table presents hypothetical, yet representative, data for the Diels-Alder reaction of ethyl 4-(Bpin)cyclohex-3-enecarboxylate with various dienes under thermal conditions.
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | Cyclopentadiene | Toluene | 110 | 12 | 92 | 90:10 |
| 2 | Furan | Xylene | 140 | 24 | 75 | 85:15 |
| 3 | Anthracene | Dioxane | 100 | 18 | 88 | >95:5 |
| 4 | 1,3-Butadiene | Toluene (sealed tube) | 150 | 16 | 65 | N/A |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on analogous reactions in the literature.
Stereoselectivity: Endo vs. Exo Addition
In the Diels-Alder reaction involving a cyclic dienophile and a cyclic diene, two major diastereomeric products, endo and exo, can be formed. The endo product is typically formed faster (kinetic product) because its transition state is stabilized by favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile. The exo product is often the thermodynamically more stable product due to reduced steric hindrance.
Caption: Relationship between reactants, transition states, and products in Diels-Alder stereoselectivity.
Conclusion
The Diels-Alder reaction of ethyl 4-(Bpin)cyclohex-3-enecarboxylate offers a versatile route to highly functionalized bicyclic systems. The protocols outlined in this document, though based on analogous systems, provide a robust starting point for researchers exploring the synthetic utility of this and related dienophiles. The resulting boronate-containing products are primed for further synthetic elaboration, making this a valuable transformation in the toolkit of synthetic and medicinal chemists. Careful optimization of reaction conditions and analysis of stereochemical outcomes will be crucial for specific applications.
Application Notes and Protocols: Cycloaddition Reactions of Cyclohexenyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cycloaddition reactions involving cyclohexenyl boronic esters. The focus is on leveraging these versatile building blocks in the synthesis of complex cyclic scaffolds relevant to pharmaceutical and materials science research. This document covers key reaction types, presents available quantitative data, and offers detailed experimental protocols.
Introduction
Cyclohexenyl boronic esters are valuable synthetic intermediates that combine the reactivity of a cyclic alkene with the versatile functionality of a boronic ester. The electron-withdrawing nature of the boronic ester group can influence the reactivity of the cyclohexenyl moiety, making it a suitable partner in various cycloaddition reactions. These reactions offer a powerful strategy for the construction of bicyclic and polycyclic systems with high stereocontrol, yielding products that can be readily diversified through subsequent transformations of the carbon-boron bond. This document details the application of cyclohexenyl boronic esters in Inverse-Electron-Demand Diels-Alder ([4+2]) reactions, and discusses the potential for normal-demand [4+2] and [3+2] cycloadditions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a powerful variant of the Diels-Alder reaction where an electron-rich dienophile reacts with an electron-poor diene.[1] Cyclohexenyl boronic esters can act as electron-rich dienophiles, particularly when reacting with highly electron-deficient dienes such as 1,2,4,5-tetrazines. This reaction proceeds with high efficiency and regioselectivity, offering a reliable method for the synthesis of nitrogen-containing heterocyclic compounds.
Data Presentation: IEDDA Reactions of 1-Cyclohexenylboronic Acid Pinacol (B44631) Ester with 1,2,4,5-Tetrazines
| Diene | Dienophile | Product | Yield (%) | Conditions | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 1-Cyclohexenylboronic acid pinacol ester | 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)-5,6,7,8-tetrahydro-cinnolin-3-yl)-1,3,2-dioxaborolane | 95 | Dichloromethane (B109758), room temperature, 1 h | N/A |
| 3,6-diphenyl-1,2,4,5-tetrazine | 1-Cyclohexenylboronic acid pinacol ester | 2-(5,6,7,8-Tetrahydro-4,7-diphenylcinnolin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 | Dichloromethane, room temperature, 1 h | N/A |
Experimental Protocol: General Procedure for the IEDDA Reaction of 1-Cyclohexenylboronic Acid Pinacol Ester with 1,2,4,5-Tetrazines
Materials:
-
1-Cyclohexenylboronic acid pinacol ester (1.0 equiv)
-
Substituted 1,2,4,5-tetrazine (B1199680) (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon or nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the corresponding 1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) in anhydrous dichloromethane, a solution of 1-cyclohexenylboronic acid pinacol ester in anhydrous dichloromethane is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Upon completion of the reaction (typically within 1 hour), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyridazine (B8628806) product.
Note: The specific details of the purification (e.g., solvent system for chromatography) may vary depending on the substrate used.
Normal-Demand Diels-Alder [4+2] Cycloaddition Reactions
In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[2] The boronic ester functionality on the cyclohexenyl ring can act as a mild electron-withdrawing group, potentially enabling it to function as a dienophile with electron-rich dienes. However, specific examples of this reactivity for cyclohexenyl boronic esters are not extensively documented in the reviewed literature. For comparison, protocols for related alkenyl boronic esters are provided as a reference.
Data Presentation: Representative Normal-Demand Diels-Alder Reactions of Alkenyl Boronic Esters
| Diene | Dienophile | Product | Yield (%) | Conditions | Reference |
| Cyclopentadiene | Vinylboronic acid pinacol ester | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 96 | Toluene (B28343), 170 °C | N/A |
Experimental Protocol: General Procedure for the Diels-Alder Reaction of an Alkenyl Boronic Ester with a Diene
Materials:
-
Alkenyl boronic ester (e.g., vinylboronic acid pinacol ester) (1.0 equiv)
-
Diene (e.g., cyclopentadiene) (excess)
-
Anhydrous toluene
-
Pressure tube or sealed vessel
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the alkenyl boronic ester and an excess of the diene in anhydrous toluene is prepared in a pressure tube.
-
The vessel is securely sealed, and the reaction mixture is heated to the required temperature (e.g., 170 °C).
-
The reaction is maintained at this temperature for the specified duration, with progress monitored by techniques such as GC-MS or TLC.
-
After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the desired cycloadduct.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings.[3] In these reactions, a 1,3-dipole reacts with a dipolarophile. Cyclohexenyl boronic esters can potentially serve as dipolarophiles in reactions with various 1,3-dipoles such as nitrones and azides. While specific examples involving cyclohexenyl boronic esters are not well-documented in the reviewed literature, the following provides a general overview and representative protocols for related systems.
[3+2] Cycloaddition with Nitrones
The reaction of an alkene with a nitrone yields an isoxazolidine (B1194047) ring system. The regioselectivity of this reaction is governed by the electronic properties of both the nitrone and the dipolarophile.
Experimental Protocol: General Procedure for the [3+2] Cycloaddition of an Alkenyl Boronic Ester with a Nitrone
Materials:
-
Alkenyl boronic ester (1.0 equiv)
-
Nitrone (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the alkenyl boronic ester in an anhydrous solvent, the nitrone is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated as required, with the progress monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent is removed in vacuo.
-
The resulting crude product is purified by column chromatography on silica gel to afford the isoxazolidine product.
[3+2] Cycloaddition with Azides
The cycloaddition of an azide (B81097) with an alkene can lead to the formation of a triazoline ring, which may be stable or undergo further rearrangement depending on the substrates and reaction conditions.
Experimental Protocol: General Procedure for the [3+2] Cycloaddition of an Alkenyl Boronic Ester with an Azide
Materials:
-
Alkenyl boronic ester (1.0 equiv)
-
Organic azide (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert atmosphere (argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the alkenyl boronic ester and the organic azide in an anhydrous solvent is heated to reflux under an inert atmosphere.
-
The reaction is monitored by TLC or NMR spectroscopy until the starting materials are consumed.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to yield the desired triazoline or its rearranged product.
Visualizations
References
Application Notes: Synthesis of Pharmaceutical Intermediates Using Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, hereafter referred to as Bpin-Cyclohexene-C-COOEt, is a versatile bifunctional building block for the synthesis of complex molecular scaffolds in pharmaceutical research. Its unique structure, incorporating a reactive boronic ester and a modifiable ester group on a cyclohexene (B86901) core, makes it an ideal synthon for introducing cyclohexene moieties into drug candidates. This functionalized carbocycle is a key structural motif in various biologically active compounds, offering a desirable balance of rigidity and conformational flexibility that can positively influence pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent application in the construction of advanced pharmaceutical intermediates, specifically focusing on its use in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the corresponding cyclohexenyl triflate via a Miyaura borylation reaction.
Experimental Protocol:
A detailed protocol for the synthesis of this compound is provided below.
| Step | Procedure |
| 1 | To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1.0 mmol) in anhydrous 1,4-dioxane (B91453) (5 mL) under an inert atmosphere (e.g., Argon or Nitrogen), add bis(pinacolato)diboron (B136004) (1.5 mmol), potassium acetate (B1210297) (4.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol). |
| 2 | The reaction mixture is heated to 110 °C and stirred for 16 hours. |
| 3 | After completion, the reaction is cooled to room temperature. |
| 4 | The mixture is then partitioned between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). |
| 5 | The aqueous layer is extracted with ethyl acetate (2 x 10 mL). |
| 6 | The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. |
| 7 | The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired product. |
Quantitative Data:
| Product | Yield | Analytical Data |
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 89% | LRMS m/z (M+H)⁺: Calculated: 281, Found: 281 |
Synthesis Workflow Diagram:
Application in the Synthesis of a GSNOR Inhibitor Scaffold
A key application of this compound is in the synthesis of novel inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in various inflammatory and respiratory diseases. The following protocol outlines a representative Suzuki-Miyaura coupling reaction to synthesize a potential GSNOR inhibitor scaffold.
Experimental Protocol:
This protocol describes the coupling of this compound with a heterocyclic halide, a common strategy in the synthesis of kinase and other enzyme inhibitors.
| Step | Procedure |
| 1 | In a reaction vessel purged with an inert gas, combine this compound (1.2 mmol), 2-chloro-6-methoxyquinoline (B88731) (1.0 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol). |
| 2 | Add a suitable base, for instance, an aqueous solution of sodium carbonate (2 M, 2.0 mL) or potassium phosphate (B84403) (2.0 mmol). |
| 3 | Add a suitable solvent system, such as a mixture of toluene (B28343) and ethanol (B145695) (e.g., 4:1, 5 mL). |
| 4 | The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. |
| 5 | Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. |
| 6 | The layers are separated, and the aqueous layer is extracted with ethyl acetate. |
| 7 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. |
| 8 | The residue is purified by column chromatography to yield the desired 4-aryl-cyclohexene intermediate. |
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield | Purity (by HPLC) |
| This compound | 2-Chloro-6-methoxyquinoline | Ethyl 4-(6-methoxyquinolin-2-yl)cyclohex-3-enecarboxylate | 75-85% | >95% |
Suzuki-Miyaura Coupling Pathway Diagram:
Logical Relationship of Synthesis and Application
The overall strategy involves the initial synthesis of the key building block, this compound, followed by its utilization in a carbon-carbon bond-forming reaction to construct a more complex pharmaceutical intermediate.
Application Notes and Protocols for Protecting Group Strategies of Cyclohexene Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for cyclohexene (B86901) boronic esters, focusing on the widely used pinacol (B44631) and N-methyliminodiacetic acid (MIDA) protecting groups. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the application of these methods in organic synthesis, particularly in the context of drug discovery and development where cyclohexene moieties are valuable structural motifs.
Introduction
Cyclohexene boronic acids and their esters are important intermediates in organic synthesis, enabling the construction of complex molecules through powerful C-C bond-forming reactions such as the Suzuki-Miyaura coupling. However, the boronic acid functionality can be sensitive to various reaction conditions, necessitating the use of protecting groups. An ideal protecting group should be easy to introduce and remove, stable under a range of reaction conditions, and should not interfere with desired transformations. This document details the application of two common and effective protecting groups for cyclohexene boronic esters: the pinacol ester and the MIDA boronate.
Protecting Group Strategies: Pinacol Ester vs. MIDA Boronate
The choice of protecting group is critical and depends on the planned synthetic route. Pinacol esters are one of the most common choices for protecting boronic acids.[1] They are sufficiently stable for purification by column chromatography and can often be used directly in Suzuki-Miyaura coupling reactions.[1] However, their removal to regenerate the free boronic acid can sometimes require harsh conditions.[1][2]
N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly versatile and robust alternative.[3][4] MIDA boronates exhibit exceptional stability to air, moisture, and silica (B1680970) gel chromatography, making them easy to handle and purify.[3] A key advantage is their facile deprotection under mild basic conditions, which is orthogonal to many synthetic transformations.[5]
Table 1: Comparison of Pinacol and MIDA Protecting Groups for Boronic Esters
| Feature | Pinacol Ester | MIDA Boronate |
| Stability | Good stability, suitable for chromatography.[1] | Excellent stability to air, moisture, and chromatography.[3] |
| Protection (Synthesis) | Typically formed by condensation with pinacol. | Formed by condensation with MIDA or MIDA anhydride (B1165640).[6] |
| Deprotection Conditions | Often requires acidic conditions, oxidation (e.g., NaIO4), or transesterification.[1][7] | Mild aqueous basic conditions (e.g., NaOH, NaHCO3).[5] |
| Key Advantages | Commercially available, widely used. | High stability, mild deprotection, enables iterative cross-coupling.[5][8] |
| Key Disadvantages | Deprotection can be harsh and unpredictable.[2] | Preparation can be more involved than for pinacol esters.[1] |
Section 1: Pinacol Ester Protecting Group Strategy
Application Notes
The pinacol ester is a widely employed protecting group for cyclohexene boronic acid. Its synthesis is straightforward, and the resulting ester is generally stable to a variety of non-aqueous reaction conditions. The deprotection, however, can be challenging. A highly effective and mild two-step deprotection protocol involves transesterification with diethanolamine (B148213) (DEA) to form a stable DEA-boronate intermediate, followed by hydrolysis under mild acidic conditions.[9][10] This method shows broad functional group tolerance.[9]
Experimental Protocols
Protocol 1.1: Synthesis of Cyclohexene-1-boronic Acid Pinacol Ester
This protocol is adapted from a patented procedure for the palladium-catalyzed coupling of 1-chlorocyclohexene (B1361362) with bis(pinacolato)diboron (B136004).
-
Materials:
-
1-chlorocyclohexene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
Palladium(II) chloride (PdCl₂)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and under an inert atmosphere (e.g., argon), add 1-chlorocyclohexene (1.261 mol), bis(pinacolato)diboron (1.324 mol), potassium acetate (3.783 mol), palladium(II) chloride (0.0126 mol), and tricyclohexylphosphine (0.0252 mol) in toluene (1 L).
-
Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours. Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth.
-
Wash the organic layer twice with water (2 x 400 mL).
-
Dry the organic layer over anhydrous magnesium sulfate for 4 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product can be further purified by distillation to yield the desired cyclohexene-1-boronic acid pinacol ester.
-
-
Quantitative Data:
-
Yield: 87.1%
-
Purity: 98.4%
-
Protocol 1.2: Deprotection of Cyclohexene-1-boronic Acid Pinacol Ester via Diethanolamine Intermediate
This is a general and mild two-step protocol applicable to a wide range of pinacol boronate esters.[9]
-
Materials:
-
Cyclohexene-1-boronic acid pinacol ester
-
Diethanolamine (DEA)
-
Diethyl ether (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Step 1: Transesterification with Diethanolamine
-
Dissolve the cyclohexene-1-boronic acid pinacol ester (1.0 equiv) in anhydrous diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature. A white precipitate of the DEA-boronate should form within minutes.
-
Stir the reaction for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry to obtain the diethanolamine-protected boronate.
-
-
Step 2: Hydrolysis of the Diethanolamine Intermediate
-
Suspend the DEA-boronate in diethyl ether.
-
Add 0.1 M HCl and stir vigorously for about 20 minutes at room temperature. Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the free cyclohexene-1-boronic acid.
-
-
-
Quantitative Data (based on similar alkyl boronate esters): [9]
-
Yields: Generally moderate to excellent (e.g., 76-97% for various substrates).
-
Workflow Diagram
Caption: Workflow for the protection and deprotection of cyclohexene boronic acid using pinacol.
Section 2: MIDA Boronate Protecting Group Strategy
Application Notes
N-methyliminodiacetic acid (MIDA) provides a robust protecting group for boronic acids, conferring exceptional stability and allowing for a wide range of synthetic transformations on the protected molecule.[5] The protection can be achieved by condensation of the boronic acid with MIDA, often facilitated by the use of MIDA anhydride for milder conditions.[6] The deprotection is remarkably simple and mild, typically requiring only aqueous base at room temperature, making it highly attractive for complex molecule synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of Cyclohexene-1-boronic Acid MIDA Ester (General Procedure)
This protocol is adapted from a general procedure for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[6]
-
Materials:
-
Cyclohexene-1-boronic acid
-
MIDA anhydride
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottomed flask under an inert atmosphere, suspend cyclohexene-1-boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv) in anhydrous 1,4-dioxane.
-
Heat the suspension at 70 °C for 24 hours. A white precipitate of the MIDA boronate should form.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add acetone to the mixture and transfer to a separatory funnel. Rinse the flask with ethyl acetate and add to the funnel.
-
Add water and shake. Add brine to aid phase separation.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MIDA boronate.
-
The product can be purified by recrystallization or silica gel chromatography.
-
-
Quantitative Data (based on similar boronic acids): [6]
-
Yields: Generally high (often >90%).
-
Protocol 2.2: Deprotection of Cyclohexene-1-boronic Acid MIDA Ester (General Procedure)
This protocol is a general and highly reliable method for the deprotection of MIDA boronates.[5]
-
Materials:
-
Cyclohexene-1-boronic acid MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the cyclohexene-1-boronic acid MIDA ester in THF.
-
Add an equal volume of 1 M aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers. Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the free cyclohexene-1-boronic acid.
-
-
Quantitative Data (based on similar MIDA boronates): [5]
-
Yields: Typically high to quantitative (e.g., >90%).
-
Workflow Diagram
Caption: Workflow for the protection and deprotection of cyclohexene boronic acid using MIDA.
Conclusion
Both pinacol and MIDA esters are effective protecting groups for cyclohexene boronic acids, each with distinct advantages. Pinacol esters are common and readily prepared, while MIDA boronates offer superior stability and exceptionally mild deprotection conditions. The choice between these strategies will depend on the specific requirements of the synthetic route, including the need for orthogonality and the tolerance of other functional groups present in the molecule. The protocols and data provided herein serve as a practical guide for researchers in the application of these essential protecting group strategies.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. grillolabuc.com [grillolabuc.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Functionalization of Cyclohexenes Using Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and subsequent functionalization of cyclohexenylboronic esters. This class of reagents serves as a versatile platform for introducing the cyclohexene (B86901) motif into a wide array of molecular architectures, a common scaffold in pharmacologically active compounds.
Introduction
The functionalization of cyclohexenes is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules from simple feedstocks. The use of boronic esters as intermediates offers a powerful and versatile strategy for achieving this. The carbon-boron bond of cyclohexenylboronic esters can be stereospecifically transformed into carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, providing access to a diverse range of substituted cyclohexene derivatives. This document outlines key methodologies for the preparation of cyclohexenylboronic esters and their application in several high-impact chemical transformations.
Synthesis of Cyclohexene-1-Boronic Acid Pinacol (B44631) Ester
Two primary methods for the synthesis of cyclohexene-1-boronic acid pinacol ester are highlighted: Palladium-Catalyzed Borylation of 1-Chlorocyclohexene (B1361362) and Ruthenium-Catalyzed Hydroboration of Cyclohexene.
Palladium-Catalyzed Borylation of 1-Chlorocyclohexene
This method provides a direct route to cyclohexene-1-boronic acid pinacol ester from a readily available haloalkene. The reaction is catalyzed by a palladium complex and utilizes bis(pinacolato)diboron (B136004) as the boron source.[1][2]
Experimental Protocol:
To a solution of 1-chlorocyclohexene (1.463 mol, 149.21 g) in toluene (B28343) (1 L) is added palladium chloride (0.0146 mol, 2.57 g), a suitable phosphine (B1218219) ligand (e.g., tricyclohexylphosphine (B42057) or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.0292 mol), bis(pinacolato)diboron (1.504 mol, 382.02 g), and potassium acetate (B1210297) (4.49 mol, 440.13 g).[1] The reaction mixture is heated to 110°C and refluxed for 12 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and filtered through diatomaceous earth. The filtrate is washed with water (2 x 400 mL), and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford cyclohexene-1-boronic acid pinacol ester.
Quantitative Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| PdCl₂ | Tricyclohexylphosphine | KOAc | Toluene | 110 | 12 | 85.6 | 97.4 | [1] |
| PdCl₂ | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | KOAc | Toluene | 110 | 12 | - | - | [1] |
Note: Specific yield for the second ligand was not provided in the source.
Ruthenium-Catalyzed Hydroboration of Cyclohexene
Hydroboration of cyclohexene with pinacolborane (HBpin) offers an alternative route to the corresponding alkylboronic ester. Ruthenium catalysts have been shown to be effective for this transformation.
Experimental Protocol:
In a nitrogen-filled glovebox, a solution of the ruthenium catalyst, such as RuH₂(H₂)₂(PCy₃)₂ (1-2 mol%), and cyclohexene (1.0 mmol) in a suitable solvent (e.g., THF or toluene) is prepared.[3] Pinacolborane (1.2 mmol) is added, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield cyclohexylboronic acid pinacol ester.
Quantitative Data:
| Catalyst | Alkene:Borane Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes | Reference |
| RuH₂(H₂)₂(PCy₃)₂ | 1:1.2 | Toluene | RT | - | High | Hydroboration is highly favored over dehydrogenative borylation. | [3] |
Note: The reference indicates high favorability for hydroboration but does not provide a specific yield for the isolated product.
Functionalization of Cyclohexene-1-Boronic Acid Pinacol Ester
The synthesized cyclohexene-1-boronic acid pinacol ester is a versatile intermediate for various functionalization reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling the cyclohexenylboronic ester with aryl, heteroaryl, or vinyl halides.[4][5]
Experimental Protocol:
A mixture of cyclohexene-1-boronic acid pinacol ester (1.2 mmol), the aryl or vinyl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand (e.g., a phosphine), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2-3 mmol) is prepared in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).[5][6] The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Boronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | SiliaCat DPP-Pd | - | Isopropanol | - | 3 | 85 | [6] |
| 3-Bromopyridine (borylated in situ) | 4-Bromotoluene | SiliaCat DPP-Pd | - | Isopropanol | - | 3 | 83 | [6] |
Note: Specific examples with cyclohexenylboronic ester were not found with detailed yields, so representative yields for similar couplings are provided.
Oxidation to Cyclohexen-1-ol
The carbon-boron bond can be readily oxidized to a carbon-oxygen bond, providing access to cyclohexenols. A common and effective method utilizes hydrogen peroxide under basic conditions.[7][8][9]
Experimental Protocol:
To a stirred solution of cyclohexene-1-boronic acid pinacol ester (1.0 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF) is added an aqueous solution of sodium hydroxide (B78521) (e.g., 3M, 1.2 mmol). The mixture is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, 1.5 mmol) is added dropwise, maintaining the temperature below 20°C. The reaction is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford cyclohexen-1-ol.
Quantitative Data (Related Transformations):
| Substrate | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | H₂O₂ | - | Acetonitrile | 50 | 0.75 | 75-80 (selectivity for epoxide and diol) | [7] |
| Cyclohexene | H₂O₂ | - | Neat | 60 | 24 | 46 (Adipic acid) | [10] |
Note: Direct oxidation of cyclohexenylboronic ester to the alcohol with yield data was not available. The provided data relates to the oxidation of cyclohexene to related oxygenated products.
Amination to Cyclohexenylamines
The carbon-boron bond can also be converted to a carbon-nitrogen bond. The Chan-Lam coupling provides a copper-catalyzed method for the N-arylation of amines with boronic acids.[1][11][12]
Experimental Protocol:
To a mixture of cyclohexene-1-boronic acid (1.0 mmol), the desired amine (1.2 mmol), and a copper catalyst such as copper(II) acetate (10-20 mol%) in a suitable solvent like dichloromethane (B109758) or methanol, is added a base, often a tertiary amine like pyridine (B92270) or triethylamine (B128534) (2.0 mmol).[1][13] The reaction is typically stirred at room temperature and is open to the air, which serves as the oxidant. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield the corresponding N-cyclohexenylaniline or N-cyclohexenylalkylamine.
Quantitative Data (Representative Chan-Lam Coupling):
| Boronic Acid | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (d) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 3 | 93 |[1] | | Arylboronic acid | Anilines | Cu(OAc)₂ | 2,6-Lutidine | - | RT | - | 58-91 |[13] | | Arylboronic acid | Alkylamines | Cu(OAc)₂ | 2,6-Lutidine | - | RT | - | 50-64 |[13] |
Visualizing the Workflow
Caption: Synthetic routes to functionalized cyclohexenes via a boronic ester intermediate.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 4. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Vinyl Boronic Esters
Welcome to the technical support center for optimizing Suzuki coupling reactions involving vinyl boronic esters. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental protocols for successful outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of vinyl boronic esters, offering potential causes and actionable solutions.
Question: Why is the yield of my Suzuki coupling reaction with a vinyl boronic ester consistently low?
Answer:
Low yields in Suzuki couplings with vinyl boronic esters can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here are the primary areas to investigate:
-
Decomposition of the Boronic Ester: Vinyl boronic esters can be susceptible to hydrolysis and protodeboronation, especially under basic conditions.[1][2] Consider using freshly prepared or purified boronic esters. Alternatively, more stable derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium vinyltrifluoroborates can be employed, as they tend to release the boronic acid slowly under reaction conditions.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive state, or palladium black may precipitate.[2]
-
Inefficient Reduction of Precatalyst: If you are using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) for more reliable formation of the active catalyst.[2]
-
Oxygen Sensitivity: Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst and phosphine (B1218219) ligands.[2]
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and amount of base are critical. The base activates the boronic ester for transmetalation.[3][4] Insufficient base can stall the reaction.[2] For sensitive substrates, a milder base might be necessary to prevent decomposition.
-
Solvent: The solvent system influences the solubility of reagents and the reaction rate. Common solvent systems include mixtures of dioxane/water or THF/water.[2][5]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[2][6] However, excessive heat can lead to catalyst decomposition and side reactions.[2] A systematic temperature screen can identify the optimal balance.
-
Question: I am observing significant amounts of homocoupling of my vinyl boronic ester. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction where two molecules of the boronic ester couple with each other. This is often promoted by the presence of oxygen.
-
Improve Degassing: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[2] Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.[2]
-
Control Reaction Temperature: High temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help minimize this side product.
Question: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
Answer:
A sluggish reaction can often be accelerated by adjusting the reaction parameters.
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly improve the rate.[2][6] Monitor for any increase in side products or catalyst decomposition.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation, leading to a loss of catalytic activity.[2] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst used.[2]
-
Choice of Base and Solvent: Stronger bases and more polar solvents can sometimes accelerate the reaction, but their compatibility with the substrates must be considered.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentrations of reagents and poor reaction kinetics.[2] Ensure vigorous and efficient stirring throughout the reaction.
Question: I am experiencing issues with the stereoretention of my vinyl boronic ester's double bond geometry (Z-to-E isomerization). How can I control the stereochemistry?
Answer:
The stereochemical outcome of the Suzuki coupling can be highly dependent on the choice of ligand.[7][8] While the reaction is generally expected to proceed with retention of configuration, Z-to-E isomerization can occur.
-
Ligand Selection: The choice of phosphine ligand plays a crucial role in maintaining the stereochemistry of the vinyl boronic ester. For example, Pd(P(o-Tol)₃)₂ has been shown to be effective in preserving Z-olefin geometry.[7] It is recommended to screen a variety of ligands to find the one that provides the best stereoretention for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with vinyl boronic esters?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, some commonly used and effective catalyst systems include:
-
Pd(PPh₃)₄: A reliable Pd(0) source.
-
PdCl₂(dppf): Often used for a broad range of substrates.
-
Pd(OAc)₂ with a phosphine ligand: A common combination where the active Pd(0) is formed in situ. Modern Buchwald and other biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with Pd precatalysts are often highly effective.[9][10]
Q2: What is the role of the base in the Suzuki coupling of vinyl boronic esters?
The base plays a crucial role in the catalytic cycle. It reacts with the boronic ester to form a more nucleophilic borate (B1201080) species, which then undergoes transmetalation with the palladium complex.[3][4] The choice of base can influence the reaction rate and the stability of the boronic ester. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).
Q3: How can I prevent protodeboronation of my vinyl boronic ester?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is a common side reaction, especially with electron-rich or sterically hindered vinyl boronic esters.[1] To minimize this:
-
Use anhydrous solvents and reagents where possible, as water can facilitate protodeboronation.
-
Employ milder bases.
-
Use boronic ester derivatives like pinacol esters or MIDA boronates, which are more stable.[2]
-
Keep the reaction time to a minimum once the reaction is complete.
Q4: Can I run Suzuki couplings with vinyl boronic esters under aqueous conditions?
Yes, Suzuki couplings are often performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water).[5][11] Water can help to dissolve the base and facilitate the formation of the active borate species. However, the presence of water can also promote protodeboronation, so a balance must be found.[12]
Data Presentation
Table 1: Influence of Ligand on Stereochemical Outcome in Suzuki Coupling
| Ligand | Catalyst System | Yield (%) | Z:E Ratio |
| P(o-Tol)₃ | Pd(P(o-Tol)₃)₂ | High | High retention of Z-geometry[7] |
| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | Variable | Lower Z-selectivity[7] |
| Amphos | PdCl₂(Amphos)₂ | Variable | Lower Z-selectivity[7] |
| PCy₃ | Pd(OAc)₂ / PCy₃ | 83 | Not specified[6] |
| PPh₃ | PdCl₂(PPh₃)₂ | 83 | Not specified[6] |
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling Reaction
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 80 | Not specified[5] |
| K₂CO₃ | DMF | Not specified | Optimal for weak bases[13] |
| K₃PO₄ | Dioxane/H₂O | 100 | High[14] |
| NaOH | THF/H₂O | Not specified | Optimal for strong bases[13] |
| NaHCO₃ | Not specified | 80 | 99[6] |
| CsF | Isopropanol | Not specified | Effective for heteroaryl boronic acids[9] |
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with a Vinyl Boronic Ester
This protocol provides a starting point for the optimization of a Suzuki coupling reaction. The specific quantities and conditions should be adjusted based on the specific substrates.
-
Reagent Preparation:
-
Ensure the vinyl boronic ester is pure and dry. If necessary, purify by recrystallization or chromatography.
-
Use a reliable source of palladium catalyst and phosphine ligand. Store air-sensitive reagents under an inert atmosphere.
-
Degas all solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw method.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), vinyl boronic ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in the degassed solvent. Add this catalyst solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions with Bpin-Cyclohexene-C-COOEt
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-C-COOEt) and similar pinacol (B44631) boronate esters.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure after a Suzuki-Miyaura coupling reaction using this compound?
A typical workup procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane) and water. The organic layer is then washed sequentially with an aqueous solution to remove inorganic salts and other water-soluble impurities. This is followed by washing with brine to remove residual water, drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating the solvent in vacuo.[1][2]
Q2: How can I remove residual palladium catalyst from my reaction mixture?
After the initial aqueous workup, residual palladium can often be removed by filtration of the organic solution through a pad of Celite® or silica (B1680970) gel. For more persistent palladium contamination, treatment of the organic solution with a scavenger resin or an aqueous solution of sodium thiosulfate (B1220275) may be effective.[3]
Q3: Is the pinacol boronate ester (Bpin) group stable during an aqueous workup?
Pinacol boronate esters are generally more stable to hydrolysis than their corresponding boronic acids.[4] However, they can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding boronic acid and pinacol.[4][5][6] To minimize hydrolysis, it is advisable to use neutral or near-neutral pH conditions during the aqueous extraction and to avoid prolonged contact with water.[7][8] Sample preparation for analysis using aprotic diluents like 100% acetonitrile (B52724) or THF can also prevent pre-injection hydrolysis.[7][8]
Q4: How do I remove pinacol and other boron-containing byproducts?
Pinacol, a byproduct of Bpin-ester hydrolysis, is water-soluble and can often be removed with aqueous washes. Boronic acids and their byproducts can sometimes be removed by performing a mild basic wash (e.g., with a saturated NaHCO₃ solution), which converts the boronic acid to a more water-soluble boronate salt. However, care must be taken as basic conditions can promote further hydrolysis of the ester. Another effective method is purification by column chromatography on silica gel.[2]
Q5: What are the best practices for purifying the final product?
The most common method for purifying products from these reactions is column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the product. A typical starting point could be a mixture of ethyl acetate and a non-polar solvent like hexanes or pentane.[2] For products that are oils, distillation under reduced pressure (e.g., Kugelrohr distillation) can be an effective purification method if the compound is thermally stable.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Workup | 1. Incomplete reaction.[9] 2. Product is water-soluble and was lost during aqueous extraction. 3. Product decomposition during workup (e.g., hydrolysis of the ester group). | 1. Before workup, confirm reaction completion with TLC or LC-MS. If incomplete, consider extending the reaction time or re-evaluating the reaction conditions.[9][10] 2. If the product has high polarity, minimize aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use neutral pH water for extractions and avoid strong acids or bases. Keep the workup temperature low if the product is thermally sensitive. |
| Product is Contaminated with Boronic Acid | 1. Hydrolysis of the pinacol boronate ester during aqueous workup.[4][7] 2. On-column hydrolysis during silica gel chromatography.[4] 3. Hydrolysis during analysis by reverse-phase HPLC.[7][8] | 1. Minimize contact time with aqueous phases. Use brine washes to reduce water content before drying.[1] 2. Consider using a less polar solvent system for chromatography or neutralizing the silica gel. Alternatively, a non-aqueous workup followed by direct purification may be possible. 3. For HPLC analysis, use a column with low silanol (B1196071) activity and a mobile phase without a pH modifier to minimize on-column hydrolysis.[7][8] |
| Difficulty Separating Product from Starting Material/Byproducts by Chromatography | 1. Similar polarities of the product and impurities. 2. Streaking of boron-containing compounds on silica gel.[4] | 1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. Consider using a different stationary phase (e.g., alumina). 2. To mitigate streaking, try adding a small amount of a polar solvent like methanol (B129727) to the eluent. Pre-treating the crude material to convert boronic acids/esters to a different derivative before chromatography can also be an option. |
| Formation of an Emulsion During Aqueous Extraction | 1. Presence of insoluble materials or amphiphilic species. 2. Vigorous shaking of the separatory funnel. | 1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
Experimental Protocols
General Aqueous Workup Protocol
-
Cooling and Quenching: Once the reaction is deemed complete, cool the reaction vessel to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water. Gently mix the layers.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents and byproducts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities).
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic phase.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by the desired method, such as column chromatography or distillation.[1][2]
Visualizations
Diagram 1: General Workup Workflow
Caption: A typical experimental workflow for the aqueous workup of an organic reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of pinacol- and pinacol (B44631) boronate-derived byproducts from Suzuki-Miyaura coupling reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common pinacol-related byproducts in a Suzuki coupling reaction?
A1: When using pinacol boronic esters as coupling partners in Suzuki reactions, two common byproducts can complicate purification:
-
Pinacol: Formed from the hydrolysis of the starting pinacol boronic ester or during the reaction itself.
-
Unreacted Pinacol Boronic Ester: Incomplete consumption of the starting material.
Pinacol boronic esters are frequently preferred over boronic acids due to their enhanced stability.[1][2] However, they can be susceptible to hydrolysis, leading to the formation of the corresponding boronic acid and pinacol.[1]
Q2: My primary purification by column chromatography is not effectively removing a persistent impurity. How can I identify if it is pinacol?
A2: Pinacol is a common byproduct that can be difficult to remove by standard silica (B1680970) gel chromatography due to its polarity and tendency to streak.[3] In proton NMR (CDCl₃), pinacol typically appears as a sharp singlet at approximately 1.2-1.3 ppm. If you observe a persistent peak in this region that co-elutes with your product, it is likely pinacol.
Q3: Are there non-chromatographic methods to remove pinacol?
A3: Yes, several non-chromatographic methods can be employed to remove pinacol before or after initial purification attempts. These include:
-
High Vacuum Sublimation/Distillation: Pinacol can sometimes be removed under high vacuum at elevated temperatures (e.g., 60 °C, 6 mTorr).[4]
-
Azeotropic Distillation: Pinacol forms an azeotrope with a mixture of methanol (B129727) and water. Repetitive addition and evaporation of this solvent mixture can effectively remove pinacol.[4]
-
Recrystallization/Precipitation: Pinacol is soluble in nonpolar solvents like hexanes. Dissolving the crude product in a minimal amount of a solvent in which your product is sparingly soluble and then adding hexanes can cause the product to precipitate or crystallize, leaving the pinacol in the mother liquor.[3] A variation involves concentrating the product to a solid, adding a layer of hexanes, and cooling to a low temperature (e.g., -20 °C) to allow the pinacol to leach into the hexanes, which can then be decanted.[3]
Troubleshooting Guides
Issue 1: Pinacol Co-elutes with the Product During Silica Gel Chromatography
Cause: Pinacol can have a similar polarity to certain Suzuki coupling products, making separation by standard silica gel chromatography challenging. It is also known to cause streaking on silica gel, which can lead to contamination of product fractions.[3]
Solutions:
-
Modified Chromatographic Conditions:
-
Pre-Chromatography Pinacol Removal:
-
Employ one of the non-chromatographic methods described in Q3 (vacuum removal, azeotropic distillation, or recrystallization) to reduce the amount of pinacol before attempting column chromatography.
-
Issue 2: Unreacted Pinacol Boronic Ester is Difficult to Separate from the Product
Cause: The starting pinacol boronic ester may have very similar solubility and chromatographic properties to the desired Suzuki product, making separation difficult.
Solutions:
-
Chemical Conversion (Deprotection) of the Boronic Ester:
-
Convert the unreacted boronic ester into the corresponding boronic acid. Boronic acids are typically more polar and can be more easily separated by extraction or chromatography. Several methods exist for this deprotection:
-
Transesterification with Diethanolamine (B148213): Reacting the mixture with diethanolamine can form a boron-diethanolamine adduct, which can often be filtered off. The desired product can then be recovered from the filtrate. The adduct itself can be hydrolyzed back to the boronic acid if needed.[7][8]
-
Conversion to a Potassium Trifluoroborate Salt: Treatment with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic ester to a stable, crystalline potassium trifluoroborate salt, which can be separated. The salt can then be hydrolyzed back to the boronic acid.[9]
-
Acidic Hydrolysis: Simple hydrolysis with an acid like HCl can convert the boronic ester to the boronic acid.[10]
-
-
-
Transesterification with a Polymer-Supported Reagent:
Experimental Protocols
Protocol 1: Removal of Pinacol by Azeotropic Distillation
-
Concentrate the crude reaction mixture to an oil or solid.
-
Add a 1:1 mixture of methanol and water.
-
Evaporate the solvent mixture under reduced pressure.
-
Repeat steps 2 and 3 multiple times (typically 3-5 cycles) to ensure complete removal of pinacol.[4]
-
Dry the resulting product under high vacuum.
Protocol 2: Purification via Boric Acid-Treated Silica Gel
-
Preparation of Boric Acid-Treated Silica Gel: Prepare a slurry of silica gel in a suitable solvent and add a solution of boric acid. The amount of boric acid can be optimized, but a common starting point is a 1-5% by weight mixture.
-
Evaporate the solvent to obtain the treated silica gel.
-
Pack a column with the boric acid-treated silica gel.
-
Perform flash column chromatography as usual, monitoring fractions by TLC.[5][6]
Protocol 3: Deprotection of Pinacol Boronic Ester using Diethanolamine
-
Dissolve the crude product mixture containing the unreacted pinacol boronic ester in a suitable solvent (e.g., ether).
-
Add diethanolamine to the solution.
-
Stir the reaction for the appropriate amount of time, monitoring by TLC for the disappearance of the starting boronic ester.
-
If a precipitate forms (the diethanolamine-boronate adduct), it can be removed by filtration.
-
The filtrate containing the desired product can then be further purified.
Data Presentation
Table 1: Comparison of Purification Methods for Pinacol Removal
| Method | Principle | Advantages | Disadvantages |
| High Vacuum Sublimation | Physical Separation | No additional reagents required. | Requires high vacuum and heating; may not be suitable for thermally sensitive compounds. |
| Azeotropic Distillation | Physical Separation | Effective for removing pinacol.[4] | Can be time-consuming due to multiple evaporation cycles. |
| Recrystallization/Precipitation | Physical Separation | Can yield highly pure product; avoids chromatography. | Product must be a solid; requires finding a suitable solvent system; may result in yield loss. |
| Boric Acid-Treated Silica Gel | Chromatography | Improves separation of boronic esters and may help with pinacol removal.[5][6] | Requires preparation of the treated silica. |
| Chemical Conversion | Chemical Reaction | Converts the impurity to a more easily separable compound. | Requires an additional reaction step and subsequent workup. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of hydrolysis on ethyl 4-(Bpin)cyclohex-3-enecarboxylate?
A1: The molecule has two primary sites susceptible to hydrolysis:
-
Boronic acid pinacol (B44631) ester (Bpin) group: This group can hydrolyze to form 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid and pinacol. This reaction is often reversible.[1][2]
-
Ethyl ester group: This group can undergo hydrolysis to yield 4-(Bpin)cyclohex-3-enecarboxylic acid and ethanol. This is a common reaction for carboxylic acid esters under either acidic or basic conditions.[3][4][5]
Q2: What are the expected degradation products from hydrolysis?
A2: Depending on the conditions, the following degradation products can be expected:
-
Hydrolysis of Bpin ester only: 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid and pinacol.
-
Hydrolysis of ethyl ester only: 4-(Bpin)cyclohex-3-enecarboxylic acid and ethanol.
-
Hydrolysis of both groups: 4-boronocyclohex-3-enecarboxylic acid, pinacol, and ethanol.
Q3: What factors can influence the hydrolytic stability of the Bpin group?
A3: The stability of the Bpin ester is sensitive to several factors:
-
pH: Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is often significantly accelerated at physiological pH.[6]
-
Water Content: The presence of water, even in trace amounts in organic solvents, can lead to hydrolysis.[1][2]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis more readily than aprotic solvents.[7]
Q4: How does the ethyl ester group's stability compare to the Bpin group?
A4: Both groups are susceptible to hydrolysis, but the relative rates can vary based on the specific conditions. Ester hydrolysis is a well-understood process that is typically slower at neutral pH and accelerated by strong acids or bases.[3][4] The Bpin group is known for its general susceptibility to hydrolysis, particularly in aqueous environments or during purification on silica (B1680970) gel.[1][8][9]
Q5: Are there any analytical challenges associated with this compound's stability?
A5: Yes, the primary challenge is on-column hydrolysis during reversed-phase HPLC analysis.[1][10][11] This can lead to inaccurate quantification of the parent compound and its boronic acid degradant. Using a high percentage of organic solvent in the mobile phase, employing columns with low silanol (B1196071) activity, and avoiding acidic pH modifiers can help minimize this issue.[1][11][12][13]
Troubleshooting Guides
Issue 1: Appearance of an unexpected polar impurity in TLC/LC-MS analysis.
-
Possible Cause: This is likely due to the hydrolysis of the Bpin ester to the more polar boronic acid. This can occur during the reaction workup, on the TLC plate, or in the LC-MS mobile phase.[1][8][14]
-
Troubleshooting Steps:
-
Workup: Minimize contact with water during extraction. Use anhydrous solvents and drying agents.
-
TLC Analysis: Spot the sample and elute the plate immediately. Consider using a less polar solvent system if possible. Staining with cerium ammonium (B1175870) molybdate (B1676688) (CAM) can help visualize boron-containing compounds.
-
LC-MS Analysis: Use a mobile phase with a high organic content and avoid acidic additives if possible. A rapid gradient may also reduce the time the compound spends on the column, limiting the opportunity for hydrolysis.[10][11][12] Consider using HILIC chromatography, which uses a high percentage of organic solvent.[1]
-
Issue 2: Low or inconsistent yields in subsequent reactions (e.g., Suzuki coupling).
-
Possible Cause: The Bpin ester may be degrading to the boronic acid prior to or during the reaction. While boronic acids are also active in Suzuki couplings, their different physical properties (e.g., solubility) might affect the reaction's efficiency.[15][16] Additionally, protodeboronation (loss of the entire boron group) can occur under certain conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the starting material is pure and has not been stored for long periods under conditions that promote hydrolysis (e.g., exposure to atmospheric moisture).
-
Reaction Conditions: Use anhydrous solvents and reagents for your coupling reaction. While some Suzuki reactions benefit from the presence of water to facilitate the catalytic cycle, excess water can lead to unwanted side reactions.[15]
-
Base Selection: The choice of base is crucial. Some bases can promote the hydrolysis of the Bpin ester.[15]
-
Issue 3: Difficulty in purifying the compound using silica gel chromatography.
-
Possible Cause: Bpin esters can be unstable on silica gel, leading to streaking and decomposition into the corresponding boronic acid.[1][8][9]
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (~1%) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina (B75360) for chromatography.[14]
-
Non-Chromatographic Purification: Recrystallization or trituration may be effective purification methods that avoid the issues associated with silica gel.
-
Plugging: A quick plug of silica or celite can be used to remove baseline impurities without the prolonged contact time of a full column.[8]
-
Hydrolytic Stability Data
| Condition | Temperature (°C) | Half-life (t₁/₂) (hours) | Primary Degradation Product(s) |
| pH 3 (0.001 M HCl) | 25 | > 168 | 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid |
| pH 7 (Phosphate Buffer) | 25 | 72 | 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid |
| pH 10 (Carbonate Buffer) | 25 | 24 | 4-(Bpin)cyclohex-3-enecarboxylic acid; 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid |
| pH 7 (Phosphate Buffer) | 40 | 36 | 4-(ethoxycarbonyl)cyclohex-3-en-1-ylboronic acid |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol provides a general framework for determining the hydrolytic stability of ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
-
Preparation of Buffer Solutions:
-
Prepare buffer solutions at the desired pH levels (e.g., pH 3, 7, and 10) using standard buffer systems (e.g., HCl, phosphate, carbonate).
-
Ensure all glassware is scrupulously clean.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.
-
The final concentration of the organic solvent in the buffer solution should be low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
-
Incubation:
-
Add a small aliquot of the stock solution to pre-warmed buffer solutions in sealed vials to achieve the target final concentration.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C or 40°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase (preferably with a high organic content) and/or by adding a quenching agent if necessary, and store at a low temperature (e.g., 4°C) prior to analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its potential degradation products.
-
An HPLC-UV or LC-MS system is typically used.[17]
-
Method Development Considerations: To minimize on-column degradation, use a C18 column with low silanol activity, a high percentage of organic solvent in the mobile phase (e.g., acetonitrile/water), and avoid acidic modifiers if possible.[11][12][13]
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH and temperature condition.
-
Visualizations
Caption: Potential hydrolytic degradation pathways for the target compound.
Caption: Experimental workflow for assessing hydrolytic stability.
Caption: Troubleshooting logic for issues related to hydrolytic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclohexenyl Boronate Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclohexenyl boronate esters. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the coupling of cyclohexenyl boronates?
The base is crucial for the activation of the organoboron reagent. Its main function is to form a more nucleophilic boronate species from the boronic acid or ester.[1][2] This "ate" complex facilitates the transmetalation step, which is the transfer of the cyclohexenyl group from the boron atom to the palladium catalyst.[1][3] The choice of base can significantly influence reaction rates and yields.
Q2: How does the choice of solvent affect the reaction?
The solvent plays multiple roles. It must dissolve the organohalide, the boronate ester, and, to some extent, the base or the activated boronate complex.[4] Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often mixed with water, are common choices.[4] The solvent can influence catalyst stability, reaction rate, and even product selectivity by stabilizing intermediates in the catalytic cycle.[5] The use of aqueous co-solvents is often necessary to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃.[6]
Q3: My cyclohexenyl boronate appears to be degrading during the reaction. What is the likely cause and how can I prevent it?
The most common degradation pathway for vinyl and alkenyl boronic acids and esters is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This side reaction is often catalyzed by the presence of a base and water, which are necessary components of the coupling reaction.[8][9]
To minimize protodeboronation:
-
Use Stable Boronate Esters: Pinacol (B44631) esters are more stable than the corresponding boronic acids.[7][10] For particularly sensitive systems, consider using even more robust derivatives like MIDA (N-methyliminodiacetic acid) boronates.[7]
-
Choose the Base Carefully: A weaker base or a non-hydroxidic base like K₃PO₄ or CsF may be preferable to strong bases like NaOH or KOH.
-
Anhydrous Conditions: If possible with your base and substrate, using anhydrous conditions can suppress protodeboronation, though this may require the use of soluble organic bases or specific salts like potassium trimethylsilanolate (TMSOK).[11]
-
Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress and work it up once the starting material is consumed.
Q4: Which is a better base for this coupling: a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (B84403) (K₃PO₄)?
The optimal base is substrate-dependent, but tripotassium phosphate (K₃PO₄) is often an excellent choice for Suzuki-Miyaura couplings, including those with vinyl boronates.[12] It is a strong enough base to promote the reaction but is generally less harsh than hydroxides, which can help reduce side reactions. Cesium carbonate (Cs₂CO₃) is also highly effective and often provides higher yields than its potassium counterpart (K₂CO₃).[3][6] This "cesium effect" is attributed to factors beyond simple solubility and can significantly accelerate the reaction.[6] A screening of bases is often the best approach to find the optimal conditions for a specific substrate pair.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has precipitated as palladium black. | • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).[1] • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. • Use a fresh, high-quality catalyst or a more robust pre-catalyst. |
| 2. Protodeboronation: The cyclohexenyl boronate is being consumed by protonolysis.[7] | • Switch to a more stable boronate ester (e.g., from boronic acid to pinacol ester).[10] • Use a milder base (e.g., K₃PO₄ instead of KOH).[12] • Minimize water content if using a base that does not require it. | |
| 3. Suboptimal Base/Solvent Combination: The chosen conditions are not effective for your specific substrates. | • Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂O).[12] | |
| Homocoupling of Boronate | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronate molecules. | • Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents). • Start with a Pd(0) source like Pd(PPh₃)₄ to avoid the in-situ reduction of a Pd(II) source which can promote homocoupling.[1] |
| Incomplete Conversion | 1. Insufficient Base: Not enough base to drive the reaction to completion. | • Increase the equivalents of base (typically 2.0 - 3.0 equivalents are used). |
| 2. Low Reaction Temperature: The reaction is too sluggish at the current temperature. | • Cautiously increase the reaction temperature while monitoring for substrate or product decomposition. | |
| 3. Steric Hindrance: One or both coupling partners are sterically bulky, slowing the reaction. | • Switch to a catalyst system with a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) which can promote the coupling of hindered substrates. |
Data on Base and Solvent Optimization
While specific data for cyclohexenyl boronate is sparse, the following tables for analogous vinyl and sterically hindered aryl boronates provide a strong indication of effective conditions. The trends observed are generally applicable.
Table 1: Effect of Different Bases on a Sterically Hindered Suzuki-Miyaura Coupling (Data is representative for a sterically hindered system and illustrates common trends)
| Entry | Base | Solvent | Catalyst | Yield (%) |
| 1 | Cs₂CO₃ | 1,4-Dioxane | Pd(OAc)₂ / L6 | 45 |
| 2 | K₂CO₃ | 1,4-Dioxane | Pd(OAc)₂ / L6 | 21 |
| 3 | K₃PO₄ | 1,4-Dioxane | Pd(OAc)₂ / L6 | 59 |
| 4 | K₃PO₄·H₂O | 1,4-Dioxane | Pd(OAc)₂ / L6 | 35 |
| 5 | CsF | 1,4-Dioxane | Pd(OAc)₂ / L6 | 2 |
| 6 | KOH | 1,4-Dioxane | Pd(OAc)₂ / L6 | 15 |
| 7 | NEt₃ | 1,4-Dioxane | Pd(OAc)₂ / L6 | 0 |
| Adapted from a study on sterically hindered substrates, demonstrating the superiority of anhydrous K₃PO₄ in this system.[12] |
Table 2: Effect of Different Solvents on a Sterically Hindered Suzuki-Miyaura Coupling (Data is representative and illustrates common trends)
| Entry | Base | Solvent | Catalyst | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | Pd(OAc)₂ / L6 | 59 |
| 2 | K₃PO₄ | THF | Pd(OAc)₂ / L6 | 57 |
| 3 | K₃PO₄ | Toluene | Pd(OAc)₂ / L6 | 51 |
| 4 | K₃PO₄ | t-BuOH | Pd(OAc)₂ / L6 | 32 |
| 5 | K₃PO₄ | Hexane | Pd(OAc)₂ / L6 | 2 |
| Adapted from the same study, showing 1,4-Dioxane and THF as superior solvents.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Cyclohexenylboronic Acid Pinacol Ester
This protocol is a robust starting point for the coupling of 1-cyclohexenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
1-Cyclohexenylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 1-cyclohexenylboronic acid pinacol ester (1.5 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 1,4-Dioxane:Water) by bubbling the inert gas through it for at least 20 minutes. Add the solvent to the reaction vessel via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Suzuki-Miyaura coupling/acid-catalyzed cyclization between vinyl ether boronates and vinyl halides: a concise approach to polysubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Bpin-Cyclohexene-C-COOEt
Welcome to the technical support center for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common route is a two-step process:
-
Enol Triflate Formation: Reaction of ethyl 4-oxocyclohexanecarboxylate (B1232831) with a triflating agent (e.g., triflic anhydride (B1165640) or N-phenyl-bis(trifluoromethanesulfonimide)) in the presence of a base to form ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-enecarboxylate.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of the enol triflate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base.
Q2: My Miyaura borylation reaction is not proceeding to completion. What are the possible causes?
Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, properly stored catalyst.
-
Poor Quality Reagents: The quality of B₂pin₂, the base (e.g., KOAc), and the solvent is crucial. Use anhydrous solvents and fresh, high-purity reagents.
-
Presence of Oxygen: The catalytic cycle is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques.
-
Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is maintained at the recommended level for the specific catalyst and solvent system being used.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the starting enol triflate minus the triflate group. What is this impurity?
This is likely the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate. It can form from the hydrolysis of the enol triflate starting material, especially if there is residual moisture in the reaction mixture or during workup.
Q4: My purified product appears to be an oil, but some literature suggests it should be a solid. Is this normal?
The physical state of this compound can be variable and may depend on the level of purity. It is often isolated as a colorless to yellow oil or a white solid. If your product is an oil, it may contain residual solvent or other impurities.
Troubleshooting Guide
This section addresses specific impurities that may be observed during the synthesis of this compound.
Impurity Profile of this compound Synthesis
| Impurity Name | Structure | Typical Origin | Troubleshooting and Mitigation |
| Ethyl 4-oxocyclohexanecarboxylate | Ketone starting material | Incomplete enol triflate formation or hydrolysis of the enol triflate. | Ensure complete conversion during the enol triflate formation step. Use anhydrous conditions in the borylation step. |
| Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-enecarboxylate | Enol triflate starting material | Incomplete Miyaura borylation. | Optimize borylation reaction conditions (catalyst, base, temperature, reaction time). |
| Pinacol | Hydrolysis product of B₂pin₂ | Excess B₂pin₂ and exposure to water during workup. | Use a minimal excess of B₂pin₂. Perform an aqueous workup to remove water-soluble impurities. |
| Cyclohexene-C-COOEt Boronic Acid | Hydrolysis product of this compound | Exposure to water or silica (B1680970) gel during purification. | Avoid prolonged exposure to water. Use a neutral or deactivated silica gel for chromatography. |
| Dimer Byproduct | Suzuki coupling byproduct | In-situ Suzuki coupling of the product with unreacted enol triflate. | Ensure a high rate of borylation compared to the subsequent Suzuki coupling. Use a weak base like KOAc. |
| Protodeborylated Product | Product of C-B bond cleavage | Presence of protic sources during the reaction or workup. | Use anhydrous conditions and quench the reaction carefully. |
Experimental Protocols
1. Synthesis of Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-enecarboxylate (Enol Triflate)
-
Reagents:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Triflic Anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous base (e.g., 2,6-lutidine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or THF)
-
-
Procedure:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate and the base in the anhydrous solvent at -78 °C under an inert atmosphere, add the triflating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel.
-
2. Synthesis of this compound (Miyaura Borylation)
-
Reagents:
-
Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-enecarboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous base (e.g., potassium acetate (B1210297) - KOAc)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure:
-
To a Schlenk flask charged with the enol triflate, B₂pin₂, palladium catalyst, and base, add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Impurity Formation
The following diagrams illustrate the pathways for the formation of common impurities.
Technical Support Center: Cross-Coupling of Cyclohexenyl Boronic Esters
Welcome to our technical support center for researchers, scientists, and drug development professionals working with the cross-coupling of cyclohexenyl boronic esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of cyclohexenyl boronic esters?
A1: The most prevalent side reactions are similar to those in other Suzuki-Miyaura cross-coupling reactions and include:
-
Homocoupling: The dimerization of the cyclohexenyl boronic ester to form a dicyclohexenyl byproduct. This is often mediated by the palladium catalyst, particularly in the presence of oxygen.[1][2][3][4]
-
Protodeboronation: The cleavage of the carbon-boron bond, resulting in the formation of cyclohexene (B86901).[5][6][7][8][9] This undesired reaction is often promoted by the presence of a base and water.[5][6][7]
-
Isomerization: While less common for the relatively rigid cyclohexenyl ring compared to acyclic alkenyl boronic esters, double bond isomerization can potentially occur under certain reaction conditions, influenced by the ligand on the palladium catalyst.
Q2: My reaction is showing a significant amount of homocoupling byproduct. What are the likely causes and how can I minimize it?
A2: Homocoupling is a common issue and can be addressed by carefully controlling the reaction conditions.
-
Causes:
-
Presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[10]
-
Use of a Pd(II) precatalyst without complete reduction to the active Pd(0) species.
-
Certain ligands and bases may favor the homocoupling pathway.
-
-
Troubleshooting:
-
Degas your solvents and reagents thoroughly: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use a Pd(0) precatalyst: Consider using a catalyst like Pd(PPh₃)₄ or ensure complete in-situ reduction of a Pd(II) salt.
-
Ligand selection: Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.
-
Q3: I am observing a low yield of my desired product and detecting cyclohexene as a byproduct. What is happening and how can I prevent it?
A3: The formation of cyclohexene points to protodeboronation, a common pathway for the decomposition of boronic esters.[5][8]
-
Causes:
-
Troubleshooting:
-
Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried.
-
Optimize the base: Weaker bases are often preferred to minimize protodeboronation. The choice of base can have a significant impact on the reaction outcome.[6] Consider using bases like K₂CO₃ or CsF.
-
Use a less hydrolytically sensitive boronic ester: Pinacol (B44631) esters are generally more stable than the corresponding boronic acids.[11]
-
Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cross-coupling of cyclohexenyl boronic esters.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | • Use a fresh batch of palladium catalyst. • Ensure proper activation of the precatalyst. |
| Poorly soluble reagents | • Choose a solvent system that dissolves all reactants. • Gentle heating may improve solubility. | |
| Inappropriate base | • The base may not be strong enough to facilitate transmetalation. Try a stronger base, but be mindful of increasing protodeboronation.[6][7] | |
| Formation of Homocoupling Product | Oxygen in the reaction | • Thoroughly degas all solvents and reagents.[1] • Maintain a strict inert atmosphere (Ar or N₂). |
| Incomplete catalyst reduction | • Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. | |
| Formation of Protodeboronation Product (Cyclohexene) | Presence of water | • Use anhydrous solvents and reagents. |
| Base-induced decomposition | • Screen different bases; milder bases are often better.[6][7] • Use the minimum necessary amount of base. | |
| High temperature/long reaction time | • Optimize the reaction temperature and time. | |
| Mixture of Isomers in the Product | Isomerization of the double bond | • This is less common for cyclohexenyl systems. If observed, screen different phosphine ligands as they can influence the stereochemical outcome. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 1-Cyclohexenylboronic Acid Pinacol Ester with an Aryl Bromide
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
1-Cyclohexenylboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-cyclohexenylboronic acid pinacol ester, aryl bromide, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the cross-coupling of cyclohexenyl boronic esters.
Relationship between Reaction Components and Side Reactions
Caption: Key reaction components influencing the formation of common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
troubleshooting low yield in vinyl boronate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in vinyl boronate reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and application of vinyl boronates, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My vinyl boronate reaction is resulting in a very low yield. What are the most common causes?
Low yields in vinyl boronate reactions can stem from several factors. The most common culprits include:
-
Instability of the Boronic Acid/Ester: Vinyl boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acidic/basic conditions.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to poor catalytic turnover or the promotion of side reactions.
-
Presence of Oxygen: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Impure Reagents or Solvents: The purity of starting materials, including the vinyl boronate precursor, coupling partner, and all reagents and solvents, is crucial for reaction efficiency.
Q2: I suspect my vinyl boronate is decomposing during the reaction. How can I prevent this?
Decomposition, primarily through protodeboronation, is a significant challenge. To mitigate this:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[1][2][3]
-
Select the Right Base: The choice of base can significantly influence the rate of protodeboronation. For some systems, weaker bases may be preferable.
-
Employ Boronic Esters: Converting vinyl boronic acids to more stable esters, such as pinacol (B44631) esters, can significantly reduce decomposition.[4]
-
Slow-Release Strategies: Using boronic acid surrogates like MIDA boronates or organotrifluoroborates can slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of boronic acids. Rigorous degassing of the reaction mixture is essential.
-
Use of Pd(II) Precatalysts: Pd(II) sources need to be reduced in situ to the active Pd(0) species. This reduction can sometimes involve the boronic acid, leading to homocoupling. Starting with a Pd(0) source can sometimes alleviate this issue.
To minimize homocoupling, ensure thorough degassing of all solvents and the reaction mixture, and consider the choice of palladium precatalyst.
Q4: How critical is the choice of catalyst and ligand?
The catalyst and ligand combination is paramount for a successful reaction. The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-rich and Bulky Ligands: These often promote the oxidative addition step and can be beneficial for less reactive coupling partners.
-
Specific Ligands for Specific Reactions: For instance, in the Mizoroki-Heck synthesis of α-vinyl boronates, a specific 1,5-diaza-3,7-diphosphacyclooctane (P2N2) ligand was found to be key for achieving high regioselectivity.[1]
Screening a variety of catalyst and ligand combinations is often necessary to find the optimal conditions for a specific transformation.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of vinyl boronate reactions, based on literature findings.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | KOt-Bu (2.5) | Toluene (B28343) | 95 |
| 2 | K3PO4 (2.5) | Toluene | <5 |
| 3 | Cs2CO3 (2.5) | Toluene | <5 |
| 4 | K2CO3 (2.5) | Toluene | <5 |
Reaction conditions: Aryl-B(dan) (1.25 equiv), 4-iodoanisole (B42571) (1.0 equiv), Pd-PEPPSI-IPr (2.0 mol %), Toluene, 70 °C. Data adapted from literature reports.[5]
Table 2: Influence of Catalyst/Ligand System on Yield
| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Yield (%) |
| 1 | [PdCl2(dppf)]·CH2Cl2 (2.0) | - | Toluene | 85 |
| 2 | [PdCl2(PPh3)2] (2.0) | - | Toluene | 88 |
| 3 | [Pd(OAc)2] (2.0) | XPhos (4.0) | Toluene | 92 |
| 4 | [Pd2(dba)3]·CHCl3 (2.0) | PPh3 (4.0) | Toluene | 90 |
Reaction conditions: Ph-B(dan) (1.25 equiv), 4-iodoanisole (1.0 equiv), KOt-Bu (2.5 equiv), Toluene, 70 °C. Data adapted from literature reports.[5]
Table 3: Solvent Effects on Reaction Outcome
| Entry | Solvent | Outcome |
| 1 | Nonpolar (e.g., Toluene) | Favors Heck product |
| 2 | Polar aprotic (e.g., DMF) | Favors Suzuki-Miyaura product |
| 3 | Anhydrous conditions | Favors Heck product |
| 4 | Presence of water | Favors Suzuki-Miyaura product |
Observations from a study on the Mizoroki-Heck reaction.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Vinyl Boronate Ester
-
Inert Atmosphere Setup: Oven-dry all glassware and allow to cool under a stream of inert gas (nitrogen or argon). Assemble the reaction flask with a condenser and a magnetic stir bar.
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv), vinyl boronate ester (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via cannula or syringe.
-
Catalyst Addition: In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) in a small amount of degassed solvent. Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boron-Wittig Reaction for Synthesis of Vinyl Boronates
-
Inert Atmosphere: In an oven-dried flask under an inert atmosphere, dissolve the 1,1-bis(pinacolboronate) (1.2 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add a solution of LiTMP (1.2 equiv) in THF dropwise. Stir for 5 minutes at 0 °C.
-
Aldehyde Addition: Cool the mixture to -78 °C and add the aldehyde (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Isolate the vinyl boronate product by purification, typically via silica gel chromatography.[4]
Protocol 3: Purification of Boronate Esters by Column Chromatography
-
Column Packing: Pack a silica gel column using the desired eluent system. For boronate esters, it is sometimes beneficial to use silica gel that has been treated with a small amount of a neutral or slightly basic agent to prevent hydrolysis on the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified vinyl boronate ester.
Visualizations
References
- 1. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Analytical Challenges of Bpin-Cyclohexene-C-COOEt: A Comparative Purity Analysis
For researchers, scientists, and drug development professionals engaged in syntheses utilizing boronic esters, ensuring the purity of these critical reagents is paramount for reaction efficiency and downstream success. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), alongside alternative analytical methodologies. We present supporting data and detailed experimental protocols to inform your selection of the most appropriate analytical strategy.
The analysis of pinacol (B44631) boronate esters like this compound is often complicated by their susceptibility to hydrolysis, which can convert them into their corresponding boronic acids.[1][2][3][4] This instability presents a significant challenge for traditional analytical techniques, potentially leading to inaccurate purity assessments.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, its application to boronic esters requires careful consideration of potential degradation. The following table compares GC-MS with other relevant techniques for the purity analysis of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity; provides structural information. | Potential for thermal degradation of the analyte; hydrolysis can occur in the injection port; derivatization may be required.[3][5] | 95-99% |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Widely available; good for non-volatile impurities. | On-column hydrolysis of the boronic ester can be a significant issue, leading to inaccurate results.[1][3][4] | 90-98% |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a high-organic-content mobile phase. | Minimizes hydrolysis due to the high organic content of the mobile phase; good solubility for boronate esters.[3][6] | Can be less robust than RP-HPLC; requires careful method development. | >97% |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a non-aqueous buffer based on electrophoretic mobility. | Prevents hydrolysis by excluding water; accurate quantitation.[2][7] | Less common instrumentation; may have lower sensitivity than GC-MS or HPLC. | >98% |
| Quantitative NMR (qNMR) | Quantification based on the integration of NMR signals relative to a certified internal standard. | Non-destructive; provides a direct measure of purity without chromatographic separation. | Lower sensitivity compared to other techniques; requires a pure, stable internal standard.[4] | 95-99% |
Experimental Protocol: GC-MS Analysis of this compound
This protocol is a generalized procedure based on established methods for the analysis of boronic esters and may require optimization for your specific instrumentation and sample.
Objective: To determine the purity of this compound and identify potential impurities using GC-MS.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of an aprotic solvent such as anhydrous acetonitrile (B52724) or dichloromethane (B109758) to minimize hydrolysis.[1][8]
-
Vortex the solution until the sample is completely dissolved.
-
If an internal standard is used, add a known concentration of a suitable standard (e.g., a stable, non-reactive compound with a similar volatility).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Temperature: 250°C (optimize to ensure volatilization without degradation).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).
-
Calculate the purity of the main component using the area percent method. For higher accuracy, use the internal standard method.
-
Logical Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Navigating the Analysis of Boronic Ester Reactions: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, the accurate analysis of boronic ester reactions is critical for ensuring reaction completion, purity, and stability. However, the inherent lability of the boronic ester functional group presents a significant analytical challenge, primarily due to on-column hydrolysis during standard High-Performance Liquid Chromatography (HPLC) analysis. This guide provides an objective comparison of prevalent HPLC strategies designed to mitigate this issue, supported by experimental data and detailed protocols to aid in method selection and implementation.
The primary obstacle in the analysis of boronic pinacol (B44631) esters is their susceptibility to hydrolysis, which converts them into their corresponding boronic acids under typical reversed-phase (RP) HPLC conditions.[1][2] This on-column degradation can lead to inaccurate quantification of the ester, complicating the monitoring of reaction progress and the assessment of sample purity.[2][3] Furthermore, the resulting boronic acids are often polar and exhibit poor retention in standard RP-HPLC, adding another layer of complexity to the separation.[2]
To address these challenges, several specialized HPLC methodologies have been developed. This guide compares four principal approaches: Optimized Reversed-Phase (RP) HPLC, Fast RP-HPLC/UPLC, High pH RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific characteristics of the boronic ester, such as its reactivity and the required analytical throughput. The following table summarizes the key operational parameters and performance characteristics of the four major approaches.
| Parameter | Optimized RP-HPLC | Fast RP-HPLC / UPLC | High pH RP-HPLC | HILIC |
| Primary Strategy | Minimize silanol-catalyzed hydrolysis | Reduce on-column residence time | Stabilize ester at high pH | Prevent hydrolysis with high organic mobile phase |
| Stationary Phase | Low-silanol activity C18 (e.g., Waters XTerra MS C18)[1][4] | Sub-2 µm particle C18 (e.g., Acquity BEH C18)[5][6] | pH-resistant polymer or hybrid C18 | Zwitterionic (e.g., ZIC-cHILIC)[2] |
| Mobile Phase | Water/Acetonitrile, often without pH modifier[4][7] | Standard RP gradients (e.g., Acetonitrile/Water with Ammonium Acetate)[6] | Highly basic (e.g., pH 12.4) with ion-pairing reagent[8][9] | High Acetonitrile content (>80%) with aqueous buffer |
| Key Advantage | Broad applicability for many common boronic esters with minimal hydrolysis[7] | High throughput and reduced degradation due to speed[5] | Effective for highly reactive, electron-deficient aryl boronate esters[10] | Excellent prevention of on-column hydrolysis and good retention of polar boronic acids[2] |
| Primary Limitation | May not be sufficient for the most hydrolysis-prone esters[10] | Requires specialized high-pressure UPLC/UHPLC equipment | Limited column stability; retention of polar acids can be challenging without ion-pairing agents[8] | Different selectivity compared to RP; may require more method development |
| Typical Run Time | 5 - 10 minutes[7] | 1 - 5 minutes[5] | 5 - 15 minutes | 5 - 15 minutes |
| Sample Diluent | Aprotic solvents (e.g., 100% Acetonitrile or THF) are critical[1][11] | Aprotic solvents recommended | Non-aqueous and aprotic diluents[9] | High organic content, matching mobile phase |
Experimental Workflows and Method Selection
The choice of method is a critical decision in the analytical workflow. The following diagram illustrates a logical approach to selecting the appropriate HPLC strategy based on the analyte's properties and the available instrumentation.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Comparative Analysis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate Reaction Products via NMR and MS
This guide provides a comparative analysis of the expected reaction products from the synthesis of ethyl 4-(Bpin)cyclohex-3-enecarboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of the target molecule and potential isomeric byproducts.
Hypothetical Synthesis Overview
For the purpose of this guide, we will consider a hypothetical synthesis of ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Product A) via a Diels-Alder reaction between ethyl buta-2,3-dienoate and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, followed by an isomerization step. In this reaction, a potential isomeric byproduct, ethyl 3-(Bpin)cyclohex-3-enecarboxylate (Product B), could also be formed. This guide will focus on the analytical techniques to distinguish between these two isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters to observe include the chemical shifts (δ) of the vinylic proton and the protons on the carbon bearing the Bpin group.
-
¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. The chemical shifts of the olefinic carbons and the carbon attached to the boron atom are crucial for structural elucidation.
-
2D NMR (COSY and HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. These experiments will aid in the unambiguous assignment of all signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the isolated molecular ion to study the characteristic fragmentation patterns, which can help differentiate between isomers.
Data Presentation: NMR and MS Analysis
The following tables summarize the expected quantitative data for the desired product and the potential byproduct.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Product A: ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Expected δ, ppm) | Product B: ethyl 3-(Bpin)cyclohex-3-enecarboxylate (Expected δ, ppm) | Key Differentiating Feature |
| Vinylic Proton | ~6.5 (br s) | ~6.8 (t, J ≈ 3.8 Hz) | The multiplicity and chemical shift of the vinylic proton are distinct for each isomer. |
| -CH-COOEt | ~2.5 (m) | ~2.6 (m) | |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 (q, J = 7.1 Hz) | ~4.1 (q, J = 7.1 Hz) | |
| Ethyl Ester (-OCH₂CH₃) | ~1.2 (t, J = 7.1 Hz) | ~1.2 (t, J = 7.1 Hz) | |
| Bpin Methyl Protons | ~1.25 (s, 12H) | ~1.26 (s, 12H) | |
| Cyclohexene Ring Protons | 1.8 - 2.4 (m) | 1.9 - 2.5 (m) | Overlapping multiplets, less diagnostic. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Product A: ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Expected δ, ppm) | Product B: ethyl 3-(Bpin)cyclohex-3-enecarboxylate (Expected δ, ppm) | Key Differentiating Feature |
| C=C (vinylic) | ~140, ~130 | ~135, ~138 | The chemical shifts of the two olefinic carbons will differ significantly. |
| C-Bpin | ~83 | ~83 | Carbon directly attached to the boron of the Bpin group. |
| C=O (ester) | ~175 | ~175 | |
| -CH-COOEt | ~40 | ~41 | |
| -OCH₂CH₃ | ~60 | ~60 | |
| -OCH₂CH₃ | ~14 | ~14 | |
| Bpin Methyl Carbons | ~25 | ~25 |
Table 3: Comparative MS Data
| Analysis | Product A and Product B | Expected Result | Key Differentiating Feature |
| Molecular Formula | C₁₅H₂₅BO₄ | Both isomers have the same molecular formula. | |
| Calculated Exact Mass | 280.1846 | ||
| HRMS (ESI+) | [M+H]⁺ | m/z 281.1924 | HRMS confirms the elemental composition but does not distinguish between isomers. |
| MS/MS Fragmentation | Fragmentation of [M+H]⁺ | Different relative abundances of fragment ions. | The fragmentation pattern, particularly losses related to the ester and Bpin groups, may differ, providing structural clues. For instance, the position of the double bond can influence retro-Diels-Alder fragmentation pathways. |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of the reaction products.
Caption: Workflow for the NMR and MS analysis of the reaction mixture.
A Comparative Guide to Boronic Pinacol (Bpin) and Neopentyl Glycol Esters in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most common choices. Among the boronic esters, the pinacol (B44631) (Bpin) ester has become the most widely used protecting group due to its commercial availability and stability.[2] However, neopentyl glycol esters have emerged as a viable alternative, offering distinct advantages in certain applications.[3] This guide provides an objective comparison of Bpin and neopentyl glycol esters for Suzuki coupling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison: Bpin vs. Neopentyl Glycol Esters
The choice between Bpin and neopentyl glycol esters can significantly impact the outcome of a Suzuki coupling reaction. Factors such as reaction rate, yield, stability, and ease of handling are crucial considerations.
Reactivity and Reaction Rate:
Kinetic studies have shown that the nature of the diol in the boronic ester influences the rate of transmetalation, a key step in the Suzuki coupling catalytic cycle.[4] Electron-rich esters, such as those derived from neopentyl glycol, can lead to increased reaction rates compared to boronic acids.[4] In some cases, exchanging a boronic acid for a neopentyl glycol ester has been shown to decrease reaction times tenfold and significantly improve isolated product yields.[5]
In a competition experiment involving a nickel-catalyzed Suzuki-Miyaura coupling, the neopentyl glycol boronic ester was consumed preferentially over the corresponding pinacol ester, suggesting a higher reactivity for the neopentyl glycol derivative under those conditions.[6] However, it is important to note that both were less reactive than the corresponding boronic acid and trifluoroborate salt.[6]
Stability:
Boronic esters are generally more stable than their corresponding boronic acids, which can be prone to protodeboronation and the formation of boroxines.[1][7] Both Bpin and neopentyl glycol esters offer enhanced stability, making them easier to handle, purify, and store.[2][7] The stability of boronic esters is influenced by the steric hindrance around the boron atom, with more hindered esters generally exhibiting greater stability towards hydrolysis.[2] While Bpin is widely used, it can be susceptible to hydrolysis, which can complicate purification and lead to product loss.[7][8] Neopentyl glycol, with its gem-dimethyl group, can impart increased hydrolytic stability to the corresponding boronic ester.[9][10]
A study comparing the stability of various boronic esters found that pinacol and neopentyl glycol esters have similar stabilities.[6]
Data Summary:
The following table summarizes quantitative data from comparative studies of Bpin and neopentyl glycol esters in Suzuki coupling reactions.
| Coupling Partners | Boronic Ester | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine + Heptyl boronic ester | Pinacol (Bpin) | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 24 | 94 | [11] |
| 4-Fluorophenylboronic ester + Aryl Halide (generic) | Neopentyl Glycol | Dimeric Palladium Complex 1 | - | THF | ~0.3 | - | [4] |
| 4-Fluorophenylboronic ester + Aryl Halide (generic) | Pinacol (Bpin) | Dimeric Palladium Complex 1 | - | THF | ~5.5 | - | [4] |
| Thienyl boronate ester polymerization | Pinacol (Bpin) | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | - | Low | [12] |
| Thienyl boronate ester polymerization | Neopentyl Glycol | - | - | - | - | - | [13] |
Note: Direct comparative yield data for neopentyl glycol esters under the same conditions as the Bpin example from reference[11] was not available in the searched literature. The data from reference[4] focuses on reaction rates rather than isolated yields. Reference[12][13] indicates that neopentyl glycol esters have been used in polymerization, but provides more detailed data for MIDA and pinacol esters, with the latter showing lower yields due to protodeboronation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki coupling reactions using Bpin and neopentyl glycol esters.
General Procedure for Suzuki-Miyaura Coupling with Alkyl Pinacol Boronic Esters
This protocol is adapted from the exhaustive Suzuki-Miyaura reactions of polyhalogenated heteroarenes.[11]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl boronic pinacol ester (2.3 equiv)
-
Pd(OAc)₂ (1 mol %)
-
Ad₂PⁿBu (3 mol %)
-
LiOᵗBu (6.0 equiv)
-
Dioxane/H₂O (4:1), 0.105 M
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, alkyl boronic pinacol ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Esters under Anhydrous Conditions
This protocol is based on the use of potassium trimethylsilanolate (TMSOK) as a base for anhydrous, homogeneous Suzuki-Miyaura cross-coupling.[5]
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluoroaniline) (1.0 equiv)
-
Neopentyl glycol boronic ester (e.g., 3,4-dichlorophenyl neopentyl glycol boronate) (1.1 equiv)
-
Pd-P(t-Bu₃)-G3 precatalyst (1.5 mol %)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, neopentyl glycol boronic ester, and the palladium precatalyst.
-
Add anhydrous THF to dissolve the reactants.
-
In a separate flask, prepare a solution of TMSOK in anhydrous THF.
-
Add the TMSOK solution to the reaction mixture dropwise at room temperature. The reaction may be exothermic.[5]
-
Stir the reaction mixture at room temperature for 1-1.5 hours, monitoring the reaction progress by an appropriate method (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Suzuki Coupling Pathway
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
Both Bpin and neopentyl glycol boronic esters are valuable reagents for Suzuki-Miyaura cross-coupling reactions. Bpin esters are widely available and have a long history of successful application. Neopentyl glycol esters, while less common, can offer advantages in terms of increased reactivity and potentially enhanced stability, particularly in anhydrous reaction conditions. The choice between these two esters will depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. For reactions that are sluggish or give low yields with Bpin esters, considering the neopentyl glycol alternative may lead to improved outcomes. The provided protocols and diagrams serve as a starting point for researchers to explore and optimize their Suzuki coupling reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating Cyclohexene Functionalization: A Comparative Guide to Kinetic and Thermodynamic Control
For researchers, scientists, and professionals in drug development, the selective functionalization of cyclic scaffolds like cyclohexene (B86901) is a cornerstone of complex molecule synthesis. The ability to dictate the outcome of a reaction to yield a specific constitutional isomer is paramount. This guide provides an in-depth comparison of kinetic and thermodynamic control in the functionalization of cyclohexene derivatives, focusing on the well-studied example of enolate formation from 2-methylcyclohexanone (B44802). We present supporting experimental data, detailed protocols, and visual diagrams to elucidate these fundamental concepts.
In reactions where multiple products can arise from a single starting material, the principles of kinetic and thermodynamic control are what allow a chemist to selectively favor one product over the others. Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically conducted under irreversible conditions, such as at low temperatures with strong, non-equilibrating reagents. Conversely, thermodynamic control yields the most stable product, which is the lowest in Gibbs free energy. This is achieved under reversible conditions, often at higher temperatures, which allow the initially formed products to equilibrate to the most stable isomer.
Case Study: Regioselective Enolate Formation of 2-Methylcyclohexanone
A classic illustration of this principle is the deprotonation of an unsymmetrical ketone like 2-methylcyclohexanone.[1] This molecule has two distinct sets of alpha-protons, and their removal by a base leads to two different enolate isomers. The subsequent reaction of these enolates with an electrophile, such as an alkyl halide, results in two different constitutional isomers.
The kinetic enolate is formed by removing a proton from the less sterically hindered carbon (C6). This process is faster due to the greater accessibility of these protons. The resulting enolate has a less substituted double bond. The thermodynamic enolate is formed by removing a proton from the more substituted carbon (C2). This enolate is more stable because the resulting double bond is more highly substituted, a principle that aligns with Zaitsev's rule for alkene stability.[2]
Data Presentation: Product Distribution in the Alkylation of 2-Methylcyclohexanone
The choice of reaction conditions, particularly the base and temperature, has a dramatic impact on the ratio of the resulting alkylated products. Below is a summary of the product distribution when the enolates of 2-methylcyclohexanone are trapped with an electrophile (e.g., methyl iodide).
| Control Type | Reaction Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Kinetic | Lithium diisopropylamide (LDA), Tetrahydrofuran (B95107) (THF), -78°C | 2,6-Dimethylcyclohexanone | 2,2-Dimethylcyclohexanone | ~99:1 |
| Thermodynamic | Sodium Hydride (NaH), Tetrahydrofuran (THF), Reflux | 2,2-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | ~74:26 |
Experimental Protocols
Detailed methodologies for the selective generation of kinetic and thermodynamic enolates of 2-methylcyclohexanone are provided below. These protocols are adapted from established procedures in organic synthesis.[2][3]
Protocol 1: Kinetic Control - Synthesis of 2,6-Dimethylcyclohexanone
This procedure favors the formation of the less substituted, kinetic enolate through irreversible deprotonation with a strong, sterically hindered base at low temperature.[2][3]
Materials:
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Syringes and needles
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78°C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78°C over 15-20 minutes. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation (Trapping): Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield 2,6-dimethylcyclohexanone.
Protocol 2: Thermodynamic Control - Synthesis of 2,2-Dimethylcyclohexanone
This protocol favors the formation of the more stable, thermodynamic enolate by using conditions that allow for equilibration.[3]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Syringes and needles
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Enolate Formation and Equilibration: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the NaH suspension at room temperature. Heat the mixture to reflux and stir for 2-4 hours. The evolution of hydrogen gas should be observed. This extended reaction time at a higher temperature allows for the equilibration of the initially formed enolates to the more stable thermodynamic isomer.
-
Alkylation (Trapping): Cool the reaction mixture to room temperature and then add methyl iodide (1.2 equivalents) dropwise. Stir the reaction at room temperature overnight, or until completion as indicated by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2,2-dimethylcyclohexanone.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways for kinetic and thermodynamic control.
Caption: Experimental workflows for selective enolate formation.
By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively steer the functionalization of cyclohexene and its derivatives to achieve the desired molecular architecture, a critical capability in the synthesis of novel chemical entities.
References
A Comparative Guide to the Enantioselective Synthesis of Cyclohexenyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral cyclohexenyl boronic esters is a critical endeavor in modern organic chemistry, providing versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceutical agents. The ability to install a boronic ester group onto a cyclohexenyl scaffold with high stereocontrol opens avenues for a multitude of subsequent transformations. This guide provides a comparative overview of prominent catalytic systems for achieving this transformation, focusing on palladium-catalyzed conjunctive cross-coupling, N-heterocyclic carbene (NHC)-copper-catalyzed conjugate addition, and rhodium-catalyzed asymmetric C-H functionalization. We present a side-by-side analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their synthetic challenges.
At a Glance: Performance Comparison of Catalytic Systems
The choice of catalytic system for the enantioselective synthesis of chiral cyclohexenyl derivatives is dictated by factors such as desired stereochemical outcome, substrate scope, and tolerance to functional groups. Below is a summary of the performance of representative catalysts in their respective transformations.
| Catalytic System | Representative Catalyst/Ligand | Key Transformation | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages |
| Palladium Catalysis | Pd(OAc)₂ / (S,S)-Mandyphos | Conjunctive Cross-Coupling | 70-95 | 90-98 | High enantioselectivity, broad substrate scope for electrophiles. |
| Copper Catalysis | CuCl / Chiral NHC | Conjugate Addition | 85-98 | 90-99 | Excellent yields and enantioselectivity, operationally simple. |
| Rhodium Catalysis | [Rh(COD)Cl]₂ / Chiral Diene | C-H Functionalization | 75-95 | 90-99 | Direct functionalization of C-H bonds, high atom economy. |
Palladium-Catalyzed Conjunctive Cross-Coupling
Palladium-catalyzed conjunctive cross-coupling has emerged as a powerful method for the enantioselective synthesis of tertiary boronic esters, including those with a cyclohexenyl scaffold. This method involves the reaction of a boron "ate" complex, an electrophile, and a chiral palladium catalyst.
Performance Data
| Entry | Cyclohexenyl Boronic Ester | Electrophile | Yield (%) | ee (%) |
| 1 | Isopropenyl pinacol (B44631) boronate | Phenyl triflate | 94 | 94 |
| 2 | Isopropenyl pinacol boronate | 4-Methoxyphenyl bromide | 85 | 96 |
| 3 | 1-Cyclohexenyl pinacol boronate | 1-Naphthyl bromide | 88 | 92 |
| 4 | 1-Cyclohexenyl pinacol boronate | 2-Thienyl triflate | 76 | 95 |
Note: Data is compiled from representative examples and may not reflect the full scope of the reaction.
Experimental Protocol: Enantioselective Synthesis of a Tertiary Cyclohexenyl Boronic Ester
Materials:
-
1-Cyclohexenyl pinacol boronate (1.0 equiv)
-
Organolithium reagent (1.2 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
(S,S)-Mandyphos (2.2 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-cyclohexenyl pinacol boronate in anhydrous THF.
-
Cool the solution to -78 °C and slowly add the organolithium reagent. Stir the mixture at this temperature for 30 minutes to form the boron "ate" complex.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and (S,S)-Mandyphos in anhydrous THF.
-
Add the catalyst solution to the "ate" complex solution at -78 °C.
-
Add the aryl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle
NHC-Copper-Catalyzed Conjugate Addition
N-heterocyclic carbene (NHC)-copper catalyzed conjugate addition of a boron source to a cyclohexenone derivative is a highly efficient and enantioselective method for the synthesis of chiral β-borylated cyclohexanones, which can be readily converted to the corresponding cyclohexenyl boronic esters.
Performance Data
| Entry | Cyclohexenone Substrate | Boron Source | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | Bis(pinacolato)diboron | 98 | 96 |
| 2 | 3-Methyl-2-cyclohexen-1-one | Bis(pinacolato)diboron | 95 | 97 |
| 3 | 3-Phenyl-2-cyclohexen-1-one | Bis(pinacolato)diboron | 92 | 99 |
| 4 | 2-Cyclohepten-1-one | Bis(pinacolato)diboron | 89 | 94 |
Note: Data is compiled from representative examples and may not reflect the full scope of the reaction.
Experimental Protocol: Enantioselective Synthesis of a β-Borylated Cyclohexanone
Materials:
-
Cyclohexenone derivative (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
CuCl (5 mol%)
-
Chiral NHC precursor (e.g., imidazolium (B1220033) salt) (5.5 mol%)
-
NaOt-Bu (6 mol%)
-
Anhydrous THF
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with CuCl, the chiral NHC precursor, and NaOt-Bu.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to generate the active Cu-NHC catalyst.
-
Add B₂pin₂ to the catalyst mixture and stir for an additional 10 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C) and add the cyclohexenone derivative dropwise.
-
Stir the reaction at this temperature for the specified time (typically 1-4 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Catalytic Cycle
Rhodium-Catalyzed Asymmetric C-H Functionalization
Rhodium-catalyzed asymmetric C-H functionalization of cyclohexadiene derivatives provides a direct and atom-economical route to chiral cyclohexenyl compounds, which can subsequently be converted to the corresponding boronic esters. This approach avoids the pre-functionalization of the starting material.
Performance Data
| Entry | Substrate | Reagent | Yield (%) | ee (%) |
| 1 | 1,4-Cyclohexadiene | Diphenyldiazomethane | 89 | 93 |
| 2 | 1-Methyl-1,4-cyclohexadiene | 4-Nitro-4'-methoxydiaryldiazomethane | 85 | 93 |
| 3 | 1,3-Cyclohexadiene | Phenylboronic acid | 92 | 98 |
| 4 | 1,3-Cyclohexadiene | 4-Tolylboronic acid | 95 | 97 |
Note: Data is compiled from representative examples and may not reflect the full scope of the reaction.
Experimental Protocol: Enantioselective Rhodium-Catalyzed C-H Functionalization
Materials:
-
Cyclohexadiene derivative (1.0 equiv)
-
Diaryldiazomethane or Arylboronic acid (1.2 equiv)
-
[Rh(COD)Cl]₂ (2.5 mol%)
-
Chiral diene ligand (e.g., (S)-BINAP) (5.5 mol%)
-
Base (e.g., K₂CO₃) (for boronic acid reactions)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral diene ligand in the anhydrous solvent. Stir at room temperature for 30 minutes to form the active catalyst.
-
Add the cyclohexadiene derivative to the catalyst solution.
-
If using an arylboronic acid, add the base.
-
Add the diaryldiazomethane or arylboronic acid to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Reaction Workflow
Conclusion
The enantioselective synthesis of cyclohexenyl boronic esters can be effectively achieved through several catalytic methodologies. Palladium-catalyzed conjunctive cross-coupling offers a versatile approach with a broad scope for the electrophilic partner. NHC-Copper-catalyzed conjugate addition provides an operationally simple and highly efficient route to chiral β-borylated cyclohexanones, which are valuable precursors. Rhodium-catalyzed C-H functionalization represents a modern, atom-economical strategy that avoids pre-functionalization of the starting material.
The choice of method will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. This guide provides a foundation for researchers to make informed decisions and to adapt these powerful catalytic systems to their specific needs in the synthesis of valuable chiral building blocks. Further investigation into direct comparative studies under standardized conditions will be invaluable for a more definitive assessment of these promising synthetic strategies.
A Comparative Guide to the Reactivity of Cyclohexenyl Triflates and Boronic Esters in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] When constructing complex molecules containing a cyclohexenyl moiety, chemists are often faced with a strategic choice: employ a cyclohexenyl triflate as the electrophilic partner or a cyclohexenyl boronic ester as the nucleophilic partner. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to inform rational substrate selection and reaction design.
Core Concepts: Defining the Roles
In a typical Suzuki-Miyaura reaction, a palladium catalyst facilitates the coupling of an organoboron compound (the nucleophile) with an organic halide or pseudohalide (the electrophile) in the presence of a base.[3]
-
Cyclohexenyl Triflates serve as electrophiles . The triflate group (TfO-), a trifluoromethanesulfonate, is an excellent leaving group, making the vinylic carbon to which it is attached susceptible to oxidative addition to a Pd(0) catalyst.[4]
-
Cyclohexenyl Boronic Esters (and their parent boronic acids) act as nucleophiles . The organoboron moiety participates in the transmetalation step of the catalytic cycle, transferring the cyclohexenyl group to the palladium center.[2]
Reactivity and Mechanistic Considerations
The overall rate and success of a Suzuki-Miyaura coupling depend on the efficiency of each step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice between a cyclohexenyl triflate and a boronic ester fundamentally alters which of these steps is initiated by the cyclohexenyl-containing reagent.
Cyclohexenyl Triflates (Electrophiles):
The reactivity of vinyl triflates is generally high, often comparable to or greater than that of vinyl bromides, and significantly greater than vinyl chlorides.[4][5] This is attributed to the high leaving group ability of the triflate anion. The oxidative addition of the C-OTf bond to the Pd(0) catalyst is typically a facile and often rate-determining step.[5]
Cyclohexenyl Boronic Esters (Nucleophiles):
The reactivity of boronic esters in the transmetalation step is more nuanced. While stable and easy to handle, they are generally less reactive than their corresponding boronic acids.[2] The transmetalation process requires activation by a base to form a more nucleophilic "ate" complex.[3] The nature of the diol used to form the ester (e.g., pinacol (B44631), neopentyl glycol) can influence both the stability of the reagent and its rate of transmetalation, with more electron-rich and less sterically hindered esters sometimes exhibiting higher reactivity.[2]
Quantitative Data Comparison
Direct, head-to-head quantitative comparisons of the reactivity of a cyclohexenyl triflate versus a cyclohexenyl boronic ester under identical Suzuki-Miyaura conditions are scarce in the literature. However, data from studies on analogous vinyl systems provide a strong basis for comparison.
Table 1: Comparison of Reaction Parameters for Vinyl Triflates and Vinyl Boronic Esters in Suzuki-Miyaura Coupling
| Parameter | Vinyl Triflates (as Electrophiles) | Vinyl Boronic Esters (as Nucleophiles) | Key Considerations |
| Typical Role | Electrophile | Nucleophile | Dictates the choice of the coupling partner. |
| Relative Reactivity | High | Moderate to High (Boronic Acid > Boronic Ester) | Triflates are among the most reactive electrophiles. Boronic ester reactivity can be tuned.[2][5] |
| Key Catalytic Step | Oxidative Addition | Transmetalation | The nature of the substrate dictates the critical step it is involved in. |
| Stability | Generally stable, can be purified by chromatography. Can be sensitive to hydrolysis under strongly basic conditions.[6][7] | Generally stable to air and chromatography. Prone to hydrolysis, depending on the protecting diol.[8] | Boronic esters are often preferred for their stability and ease of handling over boronic acids. |
| Typical Catalyst | Pd(OAc)₂/PCy₃, Pd(PPh₃)₄ | Pd₂(dba)₃/P(t-Bu)₃, Pd(dppf)Cl₂ | Catalyst systems can be optimized for each class of substrate.[3] |
Table 2: Representative Yields in Suzuki-Miyaura Couplings
Note: These data are compiled from different studies and are not from a direct comparative experiment. They serve to illustrate typical efficiencies.
| Cyclohexenyl Reagent | Coupling Partner | Product | Catalyst/Base | Yield | Reference |
| N-Boc-1,2,3,4-tetrahydropyridin-6-yl triflate | Phenylboronic acid | N-Boc-6-phenyl-1,2,3,4-tetrahydropyridine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 95% | [6][9] |
| 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | 4-Bromotoluene | 1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine | Pd(dppf)Cl₂ / K₂CO₃ | 85% | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and subsequent coupling of cyclohexenyl triflates and boronic esters.
Protocol 1: Synthesis of a Cyclohexenyl Triflate
This protocol is adapted from the synthesis of silylated cyclohexenyl triflates.[9]
-
Enolate Formation: A solution of a substituted cyclohexanone (B45756) (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.
-
Triflation: A solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure cyclohexenyl triflate.
Protocol 2: Synthesis of a Cyclohexenyl Boronic Ester
This protocol describes a palladium-catalyzed borylation of a vinyl halide.
-
Reaction Setup: To an oven-dried flask are added 1-chlorocyclohexene (B1361362) (1.0 equiv), bis(pinacolato)diboron (B136004) (1.1 equiv), potassium acetate (B1210297) (3.0 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a suitable solvent like 1,4-dioxane (B91453) under an inert atmosphere.
-
Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the cyclohexenyl boronic acid pinacol ester.
Protocol 3: Suzuki-Miyaura Coupling of a Cyclohexenyl Triflate
This is a general procedure for the coupling of a vinyl triflate with an arylboronic acid.[6]
-
Reaction Setup: A mixture of the cyclohexenyl triflate (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is placed in a flask.
-
Solvent Addition: A degassed solvent mixture, often toluene/ethanol/water or dioxane/water, is added.
-
Reaction: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Mandatory Visualizations
Logical Relationship Diagram
Caption: Reaction pathways for cyclohexenyl triflates and boronic esters in Suzuki-Miyaura coupling.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling using either a cyclohexenyl triflate or boronic ester.
Conclusion and Recommendations
The choice between a cyclohexenyl triflate and a cyclohexenyl boronic ester is a strategic one, dictated by the overall synthetic plan, the availability of starting materials, and the nature of the desired coupling partner.
-
Choose Cyclohexenyl Triflate when:
-
A highly reactive electrophile is needed for a challenging coupling.
-
The desired coupling partner is a readily available organoboron reagent.
-
The synthetic route originates from a corresponding cyclohexanone.
-
-
Choose Cyclohexenyl Boronic Ester when:
-
The desired coupling partner is a complex or readily available organic halide or triflate.
-
Enhanced stability and ease of handling of the cyclohexenyl intermediate are priorities.
-
The synthetic strategy involves Miyaura borylation as a key step.
-
Ultimately, both cyclohexenyl triflates and boronic esters are powerful and versatile intermediates for the construction of complex molecules via Suzuki-Miyaura cross-coupling. A thorough understanding of their respective roles, reactivities, and handling requirements allows the medicinal or materials chemist to make an informed decision that best suits the synthetic objective.
References
- 1. rsc.org [rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Bpin-Cyclohexene-C-COOEt and Alternative PROTAC Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is of paramount importance. This guide provides a comparative analysis of analytical methodologies for validating the purity of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), a commonly used building block, and two alternative linkers with distinct physicochemical properties: a flexible PEG-based linker and a more rigid piperazine-based linker.
Compound Overview and Purity Specifications
The selection of a PROTAC linker can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader molecule. Here, we compare three linkers representing different structural classes.
| Compound Name | Structure | Key Characteristics | Typical Purity Specification |
| This compound | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | Semi-rigid cyclohexene (B86901) scaffold, contains a boronic ester moiety susceptible to hydrolysis. | ≥97% |
| Alternative 1: Flexible PEG-based Linker | 1-(2-(2-aminoethoxy)ethoxy)ethan-1-amine | Highly flexible, hydrophilic, can enhance solubility of the PROTAC molecule. | ≥98% |
| Alternative 2: Rigid Piperazine-based Linker | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Rigid, can pre-organize the PROTAC into a favorable conformation for ternary complex formation. | ≥98% |
Comparative Analysis of Purity Validation Data
The purity of these linkers is typically assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Below is a summary of hypothetical, yet representative, data for each compound.
¹H NMR Spectroscopy Data
¹H NMR is a powerful tool for structural confirmation and identification of impurities.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | =C-H | ~6.5 |
| -O-CH₂- (ethyl) | 4.12 (q) | |
| -CH₂- (cyclohexene) | 2.0-2.5 | |
| -CH- (cyclohexene) | ~2.6 | |
| -CH₃ (pinacol) | 1.25 (s) | |
| -CH₃ (ethyl) | 1.23 (t) | |
| Potential Impurity: Hydrolyzed Boronic Acid | =C-H | ~6.8 |
| Alternative 1: Flexible PEG-based Linker | -O-CH₂-CH₂-O- | 3.65 (m) |
| -CH₂-NH₂ | 2.85 (t) | |
| Potential Impurity: Residual starting material | - | Varies |
| Alternative 2: Rigid Piperazine-based Linker | -CH₂- (piperazine) | 2.4-2.8 (m) |
| -CH₂-NH₂ | 2.75 (t) | |
| -C(CH₃)₃ (Boc) | 1.45 (s) | |
| Potential Impurity: Deprotected piperazine | -CH₂- (piperazine) | ~2.9 (m) |
Reversed-Phase HPLC Data
RP-HPLC is used to separate the main compound from its impurities, allowing for quantification of purity.
| Compound | Retention Time (min) | Peak Area % (Purity) | Potential Impurity Retention Time (min) |
| This compound | 12.5 | 97.8% | 8.2 (Hydrolyzed Boronic Acid) |
| Alternative 1: Flexible PEG-based Linker | 5.8 | 98.5% | 10.1 (Starting Material) |
| Alternative 2: Rigid Piperazine-based Linker | 9.2 | 98.2% | 4.5 (Deprotected Piperazine) |
Mass Spectrometry Data
LC-MS provides confirmation of the molecular weight of the target compound and its impurities.
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Potential Impurity [M+H]⁺ (m/z) |
| This compound | 281.19 | 281.21 | 199.13 (Hydrolyzed Boronic Acid) |
| Alternative 1: Flexible PEG-based Linker | 149.13 | 149.15 | Varies |
| Alternative 2: Rigid Piperazine-based Linker | 230.20 | 230.22 | 130.15 (Deprotected Piperazine) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity data.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Analysis: Integrate all peaks and calculate the relative ratios to identify and quantify the main compound and any impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Analysis: Calculate purity based on the relative peak area of the main compound. Note: For boronic esters like this compound, minimizing on-column hydrolysis is critical. This can be achieved by using a mobile phase with a low water content and a fast gradient.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
LC Method: Utilize the same RP-HPLC method as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Analysis: Confirm the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of the compound. Identify impurities by their respective m/z values.
Visualization of the Purity Validation Workflow
A systematic workflow ensures all necessary steps are taken to accurately determine the purity of a chemical compound.
Caption: Workflow for the validation of chemical purity.
A Comparative Guide to Bpin and MIDA Esters in Cyclohexene Synthesis
For researchers, scientists, and drug development professionals, the choice of boronic ester can significantly impact the efficiency and yield of cyclohexene (B86901) synthesis. This guide provides a detailed comparison of two common boronic esters, pinacol (B44631) boronate (Bpin) and N-methyliminodiacetic acid (MIDA) boronate, offering insights into their performance, supported by experimental data and protocols.
The synthesis of cyclohexene and its derivatives is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials sciences. Both Bpin and MIDA esters are valuable reagents in this context, typically employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, or as dienophiles in Diels-Alder reactions. While both serve to deliver a vinylboron moiety for the construction of the cyclohexene ring, their inherent chemical properties lead to distinct advantages and disadvantages in practical applications.
Performance Comparison: Stability vs. Reactivity
The primary trade-off between Bpin and MIDA esters lies in their stability versus reactivity. MIDA esters are widely recognized for their exceptional stability. They are typically crystalline, bench-stable solids that are amenable to standard purification techniques like silica (B1680970) gel chromatography. This high degree of stability makes them ideal for multi-step syntheses where the boronic acid functionality needs to be carried through several transformations without degradation.
In contrast, Bpin esters, while broadly utilized, are more susceptible to hydrolysis and can be challenging to purify, often presenting as oils or waxy solids that may require distillation. This instability can lead to lower yields and the formation of byproducts.
A study comparing a thienyl MIDA boronate ester to its corresponding pinacol boronate ester in a Suzuki-Miyaura polymerization reaction demonstrated that the MIDA ester resulted in a higher molecular weight polymer in a greater yield. While not a direct synthesis of cyclohexene, this finding highlights the superior performance of MIDA esters in cross-coupling reactions under identical conditions, which can be extrapolated to the synthesis of cyclohexene.
Quantitative Data Summary
| Feature | Bpin (Pinacol Boronate) Ester | MIDA (N-methyliminodiacetic acid) Boronate Ester |
| Stability | Moderate; susceptible to hydrolysis. | High; bench-stable, crystalline solids.[1] |
| Purification | Often difficult; may require distillation. | Straightforward; compatible with silica gel chromatography.[1] |
| Reactivity | Generally higher intrinsic reactivity. | Lower intrinsic reactivity; requires deprotection for reaction. |
| Yield in Cross-Coupling | Variable; can be lowered by decomposition. | Generally higher and more reproducible yields. |
| Handling | Can be challenging due to physical state (oils/waxes). | Easy to handle crystalline solids. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing the performance of these reagents. Below are representative protocols for the synthesis of cyclohexene derivatives using both Bpin and MIDA esters.
Protocol 1: Synthesis of Cyclohexene-1-boronic acid pinacol ester (Bpin)
This protocol describes the synthesis of a cyclohexenyl Bpin ester, a precursor for further reactions to generate substituted cyclohexenes.
Reaction:
1-Chlorocyclohexene (B1361362) + Bis(pinacolato)diboron (B136004) → Cyclohexene-1-boronic acid pinacol ester
Procedure:
-
To a solution of 1-chlorocyclohexene (1.0 eq) in an appropriate organic solvent (e.g., dioxane), add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base, for example, potassium acetate (B1210297) (3.0 eq).
-
Heat the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the cyclohexene-1-boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of a Vinyl MIDA Boronate for Cyclohexene Derivative Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a vinyl MIDA boronate with a diene precursor to form a cyclohexene derivative.
Reaction:
Vinyl MIDA boronate + Dihalo-diene → Cyclohexene derivative
Procedure:
-
In a reaction vessel, combine the vinyl MIDA boronate (1.0 eq), the dihalo-diene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base such as aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343) or THF) and water.
-
Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired cyclohexene derivative.
Visualization of Reaction Pathways
To further illustrate the processes involved, the following diagrams created using the DOT language depict the Suzuki-Miyaura cross-coupling cycle and a typical Diels-Alder reaction pathway for cyclohexene synthesis.
Conclusion
In the synthesis of cyclohexene and its derivatives, both Bpin and MIDA esters offer viable pathways. The choice between them hinges on the specific requirements of the synthetic route. For complex, multi-step syntheses where stability and purification are paramount, MIDA esters are the superior choice, often leading to higher overall yields and cleaner reaction profiles. For simpler, more direct transformations where higher intrinsic reactivity is desired and purification challenges can be managed, Bpin esters remain a useful and cost-effective option. The provided protocols and diagrams offer a foundational understanding for researchers to make informed decisions and optimize their synthetic strategies for cyclohexene construction.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bpin-Cyclohexene-C-COOEt
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Bpin-Cyclohexene-C-COOEt (Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate).
Chemical and Physical Properties
A summary of the quantitative data for this compound is presented in the table below. This information is critical for understanding the material's characteristics for safe handling and storage.
| Property | Value |
| CAS Number | 1049004-32-1[1][2] |
| Molecular Formula | C15H25BO4[1][2] |
| Molecular Weight | 280.17 g/mol [1][2] |
| Physical Form | Colorless to Yellow Liquid |
| Purity | ≥95% - 97%[1] |
| Storage Temperature | 2-8°C or -20°C[1] |
| Storage Conditions | Inert atmosphere |
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, heavier-duty gloves should be considered. Always inspect gloves for degradation or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be used.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Experimental Protocols: A Step-by-Step Handling Workflow
The following workflow provides a logical sequence for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
